LY2857785
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O/c1-17(2)25-22-16-18(4-9-24(22)31-32(25)3)23-10-13-27-26(30-23)29-20-7-5-19(6-8-20)28-21-11-14-33-15-12-21/h4,9-10,13,16-17,19-21,28H,5-8,11-12,14-15H2,1-3H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUZPIDLZYPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3)NC4CCC(CC4)NC5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective CDK9 Inhibitor LY2857785: A Mechanistic Deep Dive into its Anti-Leukemic Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY2857785 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. In preclinical studies, this compound demonstrated significant anti-tumor efficacy in various hematologic malignancy models, particularly in leukemia. Its mechanism of action centers on the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to a global transcriptional repression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1). This targeted disruption of a critical survival pathway culminates in the induction of apoptosis in leukemia cells. Despite its promising preclinical profile, the clinical development of this compound was discontinued due to target-related toxicities. This in-depth guide provides a comprehensive overview of the mechanism of action of this compound in leukemia, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the core signaling pathways.
Core Mechanism of Action: Targeting Transcriptional Addiction in Leukemia
The primary mechanism of action of this compound in leukemia is the targeted inhibition of CDK9.[1][2] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from transcriptional initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II).[1][2]
Leukemia cells, particularly acute myeloid leukemia (AML), are often characterized by a state of "transcriptional addiction," where they are highly dependent on the continuous expression of key survival proteins with short half-lives. These include the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[3] The transcription of the genes encoding these proteins is critically regulated by CDK9.
This compound, as a potent inhibitor of CDK9, disrupts this process. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of the RNAP II CTD at serine 2 (Ser2) and serine 5 (Ser5) residues.[4] This inhibition of phosphorylation leads to the stalling of RNAP II at promoter-proximal regions, effectively halting transcriptional elongation. The subsequent reduction in the mRNA and protein levels of critical survival factors like MCL-1 triggers the intrinsic apoptotic pathway, leading to the selective death of leukemia cells.[1][2]
Quantitative Preclinical Data
The preclinical evaluation of this compound yielded significant quantitative data demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
| CDK2 | >1000 |
| CDK1 | >1000 |
| Source: Yin et al., 2014[4] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) at 8 hours |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.04 |
| RPMI-8226 | Multiple Myeloma | 0.2 |
| L-363 | Multiple Myeloma | 0.5 |
| Source: Yin et al., 2014[1] |
Table 3: In Vivo Efficacy of this compound in a MV-4-11 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 10 mg/kg, i.v., daily | Significant |
| Vehicle Control | - | - |
| Qualitative description from Yin et al., 2014. Specific percentage of tumor growth inhibition was not provided in the abstract.[1] |
Key Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound in Leukemia
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
The following are generalized protocols for key experiments based on standard methodologies cited in the literature for evaluating CDK9 inhibitors. Specific details may vary between laboratories and individual studies.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed leukemia cells (e.g., MV-4-11) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for the desired time points (e.g., 8, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Phospho-RNAP II and MCL-1
-
Cell Treatment and Lysis: Treat leukemia cells with various concentrations of this compound for a specified duration (e.g., 4-8 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNAP II (Ser2 and Ser5), total RNAP II, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of leukemia cells (e.g., 5-10 x 10^6 MV-4-11 cells) in a mixture of culture medium and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) intravenously (i.v.) or by another appropriate route at the desired dose and schedule. The control group receives the vehicle alone.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Perspectives
This compound serves as a compelling case study for the development of targeted therapies against transcriptional addiction in leukemia. Its potent and selective inhibition of CDK9, leading to the downregulation of critical survival proteins like MCL-1, provides a clear and rational mechanism for its anti-leukemic activity. The preclinical data strongly supported its potential as a therapeutic agent. However, the discontinuation of its clinical development due to on-target toxicities highlights a significant challenge in targeting fundamental cellular processes like transcription. Future efforts in this area may focus on developing CDK9 inhibitors with an improved therapeutic window, perhaps through intermittent dosing schedules, combination therapies with other agents to enhance efficacy at lower, less toxic doses, or the development of more tumor-selective delivery systems. The in-depth understanding of the mechanism of action of compounds like this compound remains invaluable for guiding the next generation of anti-cancer drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CDK9 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical serine/threonine kinase that plays a central role in the regulation of eukaryotic gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 is indispensable for the transition of RNA Polymerase II (Pol II) from a paused state into productive elongation. This transition is a major rate-limiting step in the transcription of a vast number of protein-coding genes, including those with short-lived mRNAs that encode key regulators of cell growth, proliferation, and survival. The activity of CDK9 is tightly controlled through its association with regulatory cyclin subunits and its sequestration in an inactive complex. Dysregulation of CDK9 activity is implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of CDK9 in transcriptional regulation, detailed experimental protocols for its study, and quantitative data on its inhibition.
Core Concepts: CDK9-Mediated Transcriptional Elongation
At the heart of CDK9's function is its role within the P-TEFb complex, which typically consists of CDK9 and a cyclin partner, most commonly Cyclin T1.[1] Following transcription initiation, Pol II often pauses a short distance downstream from the transcription start site (TSS). This promoter-proximal pausing is mediated by negative elongation factors, including the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[2]
P-TEFb is recruited to these paused Pol II complexes, where the kinase activity of CDK9 becomes paramount. CDK9 phosphorylates several key substrates to relieve this transcriptional blockade:
-
The C-Terminal Domain (CTD) of RNA Polymerase II: CDK9 phosphorylates serine 2 residues within the heptapeptide repeats of the Pol II CTD.[3] This phosphorylation event is a hallmark of transcription elongation and serves as a scaffold for the recruitment of various factors involved in RNA processing.
-
DSIF: Phosphorylation of the Spt5 subunit of DSIF by CDK9 converts it from a negative to a positive elongation factor, promoting processive transcription.[1]
-
NELF: CDK9-mediated phosphorylation of NELF leads to its dissociation from the transcription elongation complex, thereby removing its inhibitory effect.[1]
The concerted phosphorylation of these substrates by CDK9 effectively releases the paused Pol II, allowing it to enter into a productive elongation phase and transcribe the full length of the gene.[2]
Regulation of CDK9 Activity
The catalytic activity of CDK9 is subject to multiple layers of regulation, ensuring tight control over transcriptional output.
The 7SK snRNP Inhibitory Complex
In the cell, a significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[4] This large complex contains the 7SK snRNA, which acts as a scaffold, and the HEXIM1/2 proteins that directly inhibit the kinase activity of CDK9.[4] The dynamic equilibrium between the active, free P-TEFb and the inactive, 7SK snRNP-bound form is a key regulatory hub. Various cellular signals can trigger the release of P-TEFb from this inhibitory complex, making it available to promote transcription.
Post-Translational Modifications
CDK9 activity is further modulated by a variety of post-translational modifications, including phosphorylation and acetylation. Phosphorylation of the T-loop of CDK9 is crucial for its kinase activity.[5] Conversely, acetylation of lysine residues within the catalytic core of CDK9 has been shown to inhibit its kinase activity and, consequently, transcriptional elongation.[6]
Upstream Signaling Pathways
Several signaling pathways converge on P-TEFb to regulate its activity. For instance, the MEK1-ERK signaling pathway can up-regulate nuclear CDK9 levels and its association with Cyclin T1, thereby promoting the transcription of immediate early genes.[7] Additionally, phosphatases such as Protein Phosphatase 1α (PP1α) and Protein Phosphatase 2A (PP2A) can dephosphorylate CDK9, influencing its activity and interaction with other regulatory proteins.[8]
Data Presentation: Quantitative Analysis of CDK9 Inhibition
The development of small molecule inhibitors targeting CDK9 has been a major focus in cancer drug discovery. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key CDK9 inhibitors against CDK9 and other cyclin-dependent kinases, highlighting their potency and selectivity.
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) | Reference |
| Flavopiridol (Alvocidib) | 4 | 3 | 1 | 5 | - | - | [9] |
| Dinaciclib | 4 | 3 | 1 | - | - | - | [9] |
| Roniciclib | 5-25 | 5-25 | 5-25 | 5-25 | - | 5-25 | [9] |
| CDKI-73 | 4 | low nM | low nM | - | - | low nM | [9] |
| AT7519 | 500 (in LNCaP-MYC cells) | - | - | - | - | - | [10] |
| SNS-032 | - | - | potent | - | - | potent | [11] |
| NVP-2 | - | - | - | - | - | >10,000 | [11] |
| KB-0742 | 6 | >300 | >300 | >300 | >300 | - | [9] |
Experimental Protocols
In Vitro CDK9 Kinase Assay
This protocol outlines a general procedure for measuring the kinase activity of CDK9 in vitro, often used for screening potential inhibitors.
Materials:
-
Recombinant active CDK9/Cyclin T1
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]
-
Substrate (e.g., a peptide containing the Pol II CTD consensus sequence)
-
ATP (radiolabeled or for use with a detection system)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Test inhibitors
Procedure:
-
Reaction Setup: In a microplate, combine the Kinase Assay Buffer, the CDK9 substrate, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant active CDK9/Cyclin T1 to each well.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[12]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) for CDK9
ChIP is used to identify the genomic regions where CDK9 is bound.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis and chromatin shearing buffers[13]
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
CDK9-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and fragment the chromatin to a size range of 200-500 bp by sonication.[13]
-
Immunoprecipitation: Incubate the sheared chromatin with a CDK9-specific antibody overnight.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA, which can then be analyzed by qPCR or high-throughput sequencing (ChIP-seq).[13]
Precision Run-On Sequencing (PRO-seq)
PRO-seq maps the location of actively transcribing RNA polymerases at nucleotide resolution, providing a powerful tool to assess transcription elongation.
Materials:
-
Cell permeabilization buffer
-
Biotin-labeled nucleotides (biotin-NTPs)
-
Nuclear run-on buffer
-
RNA extraction reagents
-
Streptavidin beads
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Permeabilization: Permeabilize cells to deplete endogenous NTPs.[7]
-
Nuclear Run-on: Perform a nuclear run-on reaction in the presence of biotin-NTPs, allowing engaged RNA polymerases to incorporate a single biotinylated nucleotide.[4]
-
RNA Isolation and Fragmentation: Isolate the total RNA and fragment it to the desired size.
-
Biotinylated RNA Enrichment: Enrich for the nascent, biotin-labeled RNA using streptavidin beads.
-
Library Preparation: Ligate adapters to the enriched RNA and perform reverse transcription and PCR to generate a sequencing library.
-
Sequencing and Data Analysis: Sequence the library and map the reads to the genome to identify the positions of active RNA polymerases.[4]
Co-immunoprecipitation (Co-IP) for P-TEFb Complex
Co-IP is used to study the protein-protein interactions within the P-TEFb complex and its association with other factors.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer)[14]
-
Antibody against one component of the complex (e.g., anti-CDK9 or anti-Cyclin T1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[1]
-
Pre-clearing: (Optional) Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysate with an antibody targeting a component of the P-TEFb complex.
-
Complex Capture: Add Protein A/G beads to pull down the antibody and its bound protein complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of interacting partners.[15]
Mandatory Visualizations
Signaling Pathway of P-TEFb Regulation
Caption: Regulation of P-TEFb activity through sequestration and cellular signaling.
Experimental Workflow for ChIP-seq
Caption: A streamlined workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).
Logical Relationship of CDK9 in Transcription Elongation
Caption: The logical progression of CDK9-mediated transcriptional elongation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. PRO-Seq [illumina.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetylation of Conserved Lysines in the Catalytic Core of Cyclin-Dependent Kinase 9 Inhibits Kinase Activity and Regulates Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRO-seq: Precise mapping of engaged RNA Pol II at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Inhibitor’s-Eye View of the ATP-Binding Site of CDKs in Different Regulatory States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. assaygenie.com [assaygenie.com]
LY2857785: An In-depth Technical Guide on its Effect on RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of LY2857785, a potent small molecule inhibitor, and its specific effects on the phosphorylation of RNA Polymerase II (RNAPII). The information presented herein is intended to serve as a detailed resource, summarizing its mechanism of action, quantitative biochemical and cellular data, and relevant experimental methodologies.
Introduction: The Role of RNA Polymerase II Phosphorylation in Transcription
Eukaryotic gene transcription is a highly regulated process orchestrated by RNA Polymerase II (RNAPII). A key regulatory hub is the C-terminal domain (CTD) of RPB1, the largest subunit of RNAPII. The CTD consists of multiple tandem repeats of the heptapeptide consensus sequence Y₁S₂P₃T₄S₅P₆S₇.[1][2] The dynamic phosphorylation of serine residues within this repeat, particularly at positions 2 (Ser2) and 5 (Ser5), creates a "CTD code" that dictates the progression of transcription and recruits essential RNA processing machinery.[1][3]
Ser5 phosphorylation, primarily mediated by Cyclin-Dependent Kinase 7 (CDK7), is associated with transcription initiation.[4] Subsequently, for productive elongation to occur, Ser2 is phosphorylated by CDK9, the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[5][6][7] This Ser2 phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing and ensuring the synthesis of full-length mRNA transcripts.[7][8] Given its central role in transcription elongation, particularly for genes with short-lived transcripts like many oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., Mcl-1), CDK9 has emerged as a significant target in cancer therapy.[5][9][10] this compound is a potent and selective inhibitor developed to target this kinase.[10]
Mechanism of Action of this compound
This compound functions as a reversible and competitive inhibitor of the ATP-binding site of CDK9.[11][12][13] By occupying the ATP pocket, it prevents the kinase from phosphorylating its substrates, most notably Ser2 on the RNAPII CTD. This inhibition of CDK9 leads to a rapid reduction in RNAPII Ser2 phosphorylation, which in turn suppresses the transcription of sensitive genes.[9][10] The resulting decrease in the levels of critical survival proteins, such as Mcl-1, ultimately triggers apoptosis in susceptible cells, particularly those of hematologic malignancies.[5][9][10]
Quantitative Data: Kinase Inhibition and Cellular Effects
This compound demonstrates high potency against CDK9 and other transcriptional kinases. Its activity has been quantified both in biochemical assays against isolated enzymes and in cellular assays measuring the inhibition of RNAPII phosphorylation and cell proliferation.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (µM) | IC₅₀ (nM) | References |
|---|---|---|---|
| CDK9 | 0.011 | 11 | [5][11][12][14] |
| CDK8 | 0.016 | 16 | [5][11][12][14] |
| CDK7 | 0.246 | 246 | [5][11][12][14] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line / Sample Type | IC₅₀ (µM) | References |
|---|---|---|---|
| CTD Ser2 Phosphorylation Inhibition | U2OS (Osteosarcoma) | 0.089 | [5][12] |
| CTD Ser5 Phosphorylation Inhibition | U2OS (Osteosarcoma) | 0.042 | [5][12] |
| RNAPII Phosphorylation Inhibition | AML Patient PBMCs | 0.044 | [14] |
| RNAPII Phosphorylation Inhibition | CLL Patient PBMCs | 0.145 | [14] |
| Cell Proliferation Inhibition | MV-4-11 (AML) | 0.049 | [10] |
| Cell Proliferation Inhibition | U2OS (Osteosarcoma) | 0.05 | [10] |
| Cell Proliferation Inhibition | HCT116 (Colon Cancer) | 0.03 | [10] |
| Cell Proliferation Inhibition | A549 (Lung Cancer) | 0.01 | [10] |
| Cell Proliferation Inhibition | RPMI8226 (Multiple Myeloma) | 0.2 | [10] |
IC₅₀ values represent the concentration of this compound required to achieve a 50% effect in cellular assays.
In vivo studies have further validated these findings, showing that this compound administration in mouse xenograft models leads to a dose-dependent inhibition of RNAPII CTD Ser2 phosphorylation in tumor tissues.[11][12]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effect of this compound on RNAPII phosphorylation and cell viability.
This method is used to quantify the levels of phosphorylated and total RNAPII in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116, MV-4-11) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6-8 hours).
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly in the well with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)
-
Anti-RNA Polymerase II Rpb1 (total RNAPII)
-
Anti-β-Actin or GAPDH (loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensity using densitometry software. Normalize the phosphorylated RNAPII signal to the total RNAPII signal.
-
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the compound dilutions and incubate for the desired time period (e.g., 24, 48, or 72 hours).[10] Include vehicle-only (e.g., DMSO) control wells.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a potent and well-characterized inhibitor of the transcriptional kinase CDK9. Through competitive inhibition of ATP binding, it effectively reduces the phosphorylation of the RNA Polymerase II CTD at Serine 2, a critical step for transcriptional elongation. This mechanism leads to the downregulation of key survival proteins and the induction of apoptosis in cancer cells, particularly those of hematologic origin. The quantitative data and protocols provided in this guide offer a foundational resource for researchers utilizing this compound as a tool to investigate the complex regulation of RNAPII-mediated transcription and to explore CDK9 inhibition as a therapeutic strategy. However, it is important to note that the clinical development of this compound was discontinued due to toxicity observed in preclinical models, specifically hematotoxicity.[5]
References
- 1. Cross-talk Among RNA Polymerase II Kinases Modulates C-terminal Domain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine phosphorylation and proline isomerization in RNAP II CTD control recruitment of Nrd1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of serine 2 within the RNA polymerase II C-terminal domain couples transcription and 3' end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ChemGood [chemgood.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
LY2857785-Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms underlying the apoptosis induced by LY2857785, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is synthesized from preclinical research and is intended to guide further investigation and drug development efforts in oncology.
Introduction to this compound
This compound is a reversible, ATP-competitive small molecule inhibitor with high potency against CDK9.[1][2][3] As a member of the transcriptional CDK family, CDK9, in complex with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb).[4][5] This complex plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event essential for productive transcriptional elongation.[3][6] In many malignancies, particularly hematologic cancers, tumor cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins for their survival.[1][7] By targeting CDK9, this compound effectively disrupts this transcriptional machinery, leading to the rapid depletion of key survival proteins and subsequent induction of apoptosis.[6][8]
Core Mechanism of Action: Transcriptional Repression
The primary mechanism of action for this compound is the inhibition of CDK9 kinase activity. This directly impedes the function of the P-TEFb complex.
-
Inhibition of RNAP II Phosphorylation : this compound potently inhibits the CDK9-mediated phosphorylation of the RNAP II CTD at serine 2 (Ser2) and serine 5 (Ser5) residues.[2][6][7] This phosphorylation is a crucial signal for the transition from transcriptional initiation to productive elongation.[3] Its inhibition leads to a global but selective suppression of transcription, disproportionately affecting genes with short-lived mRNA and protein products.
-
Downregulation of Key Survival Proteins : The transcriptional repression induced by this compound leads to a dramatic and rapid decrease in the protein levels of critical anti-apoptotic and oncogenic factors.
-
MCL-1 (Myeloid Cell Leukemia-1) : The most significant downstream effect is the potent reduction of the anti-apoptotic Bcl-2 family protein, MCL-1.[4][6][7][8] MCL-1 is a key survival factor in many cancers, and its depletion is a primary trigger for apoptosis.[7]
-
c-Myc : The expression of the oncogene c-Myc, which is highly dependent on continuous transcription, is also significantly reduced.[4][7][8]
-
XIAP (X-linked inhibitor of apoptosis protein) : Levels of this apoptosis suppressor have also been shown to be dramatically reduced following treatment.[7][9]
-
Induction of the Intrinsic Apoptosis Pathway
The depletion of MCL-1 disrupts the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family at the mitochondrial outer membrane, initiating the intrinsic apoptosis cascade.[7][8]
-
Caspase Activation : The loss of MCL-1 unleashes pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the activation of the caspase cascade. Specifically, treatment with this compound results in the cleavage, and therefore activation, of initiator caspase-9 and the executioner caspase-3.[4][8][9][10]
-
PARP Cleavage : Activated Caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4][8][9] Cleaved PARP is a well-established hallmark of apoptosis.
The overall signaling cascade is visualized in the diagram below.
Quantitative Data Summary
This compound demonstrates potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those of hematologic origin. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.
Table 1: In Vitro IC₅₀ Values for Kinase Inhibition
| Target | IC₅₀ (nM) |
|---|---|
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
Data sourced from references[1][2][3].
Table 2: IC₅₀ Values for Cell Proliferation Inhibition in Hematologic Cancer Cell Lines
| Cell Line | Time (h) | IC₅₀ (µM) |
|---|---|---|
| MV-4-11 | 8 | 0.04 |
| RPMI8226 | 8 | 0.2 |
| L363 | 8 | 0.5 |
Data measured by CellTiter Glo assay, sourced from reference[9].
Table 3: IC₅₀ Values for Cell Proliferation Inhibition in Solid Tumor Cell Lines
| Cell Line | Time (h) | IC₅₀ (µM) |
|---|---|---|
| U2OS | 24 | 0.05 |
| HCT116 | 24 | 0.03 |
| A549 | 24 | 0.01 |
Data measured by CellTiter Glo assay, sourced from reference[9].
Table 4: IC₅₀ Values for Apoptosis Induction
| Cell Line | Time (h) | Assay | IC₅₀ (µM) |
|---|---|---|---|
| L363 | 8 | Apoptosis Assay | 0.5 |
| Solid Tumor Cells | 16-24 | TUNEL Assay | 0.02 - 0.2 |
Data sourced from reference[9].
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the this compound-induced apoptosis pathway.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the levels of key proteins involved in the apoptosis pathway (e.g., MCL-1, c-Myc, cleaved Caspase-3, cleaved PARP) and to confirm target engagement (p-RNAP II).
-
Cell Culture and Treatment :
-
Seed cancer cells (e.g., MV-4-11, S1T, MT-1) in appropriate culture medium at a density of 1x10⁶ cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 3, 6, 8, 24 hours).[8]
-
-
Cell Lysis :
-
Harvest cells by centrifugation and wash once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-MCL-1, anti-cleaved Caspase-3, anti-p-RNAP II Ser2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Cell Proliferation Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to measure the effect of this compound on cell proliferation.[9]
-
Cell Seeding :
-
Plate cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment :
-
Prepare a serial dilution of this compound.
-
Treat the cells with the desired concentrations and incubate for the specified duration (e.g., 8, 24, 48 hours).
-
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition :
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC₅₀ values by plotting the percentage of viable cells relative to the vehicle control against the log concentration of this compound using non-linear regression analysis.
-
Apoptosis Detection by Annexin V Staining
This flow cytometry-based method detects the externalization of phosphatidylserine, an early marker of apoptosis.[4]
-
Cell Culture and Treatment :
-
Treat cells with this compound as described in protocol 5.1.
-
-
Cell Harvesting and Staining :
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound induces apoptosis in cancer cells through a clear and potent mechanism of action. By selectively inhibiting CDK9, it triggers the transcriptional repression of essential survival proteins, most notably MCL-1. This targeted disruption of a key cancer cell dependency leads to the activation of the intrinsic caspase-dependent apoptotic pathway. The robust preclinical data, including potent low-nanomolar to sub-micromolar efficacy in various cancer models, underscores the therapeutic potential of targeting the CDK9-MCL-1 axis in oncology.[6][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
Structural Basis for LY2857785-Mediated CDK9 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[1][2][3] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy.[3] this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those of hematologic origin.[4][5] This technical guide provides an in-depth overview of the structural and molecular basis of CDK9 inhibition by this compound, including its inhibitory profile, the downstream cellular consequences, and detailed protocols for key experimental assays.
Introduction to CDK9 and its Role in Transcription
CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the active P-TEFb complex.[3][6] This complex is essential for the transition from abortive to productive transcriptional elongation. P-TEFb phosphorylates serine residues, particularly Ser2, within the heptapeptide repeats of the RNAP II CTD.[2] This phosphorylation event serves as a scaffold for the recruitment of various elongation and RNA processing factors, thereby ensuring efficient mRNA transcription. The activity of P-TEFb is tightly regulated, and its aberrant activation is a hallmark of several cancers, often associated with the overexpression of anti-apoptotic proteins like Mcl-1 and the proto-oncogene MYC.[7][8]
This compound: A Potent CDK9 Inhibitor
This compound was identified through structure-based drug design as a type I reversible and competitive ATP kinase inhibitor.[9][10] It potently inhibits CDK9 and, to a lesser extent, other transcriptional kinases such as CDK8 and CDK7.[9][10]
Biochemical Inhibitory Profile
The inhibitory activity of this compound against various kinases has been determined through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
| CDK1 | 241 |
Data compiled from multiple sources.[9][10][11]
This compound exhibits good selectivity for CDK9 over a broad panel of other kinases.[9]
Cellular Activity
In cellular assays, this compound effectively inhibits the phosphorylation of the RNAP II CTD at both Ser2 and Ser5 residues. This leads to a dose-dependent inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
| Cell Line | Assay | IC50 (µM) |
| U2OS | CTD P-Ser2 Inhibition | 0.089 |
| U2OS | CTD P-Ser5 Inhibition | 0.042 |
| U2OS | Cell Proliferation Inhibition | 0.076 |
| MV-4-11 | Cell Proliferation Inhibition (8h) | 0.04 |
| RPMI8226 | Cell Proliferation Inhibition (8h) | 0.2 |
| L363 | Cell Proliferation Inhibition (8h) | 0.5 |
| L363 | Apoptosis Induction (8h) | 0.5 |
Data compiled from multiple sources.[9][10][11]
Structural Basis of CDK9 Inhibition by this compound
While the co-crystal structure of this compound in complex with CDK9 is not publicly available, its classification as a type I ATP-competitive inhibitor provides significant insight into its binding mode.[9][10] Type I inhibitors bind to the active, DFG-in conformation of the kinase, directly competing with ATP for the binding pocket located between the N- and C-lobes of the kinase domain.
The CDK9 ATP binding site contains a conserved hinge region that forms hydrogen bonds with the adenine moiety of ATP. It is highly probable that this compound forms similar hydrogen bonding interactions with the backbone of the hinge region residues. The selectivity of this compound for CDK9 over other CDKs is likely achieved by exploiting subtle differences in the shape, size, and hydrophobicity of the ATP binding pocket. Structural studies of other CDK9 inhibitors have revealed a degree of plasticity in the CDK9 active site, which can be exploited for the design of selective inhibitors.[12]
Signaling Pathways and Cellular Consequences of CDK9 Inhibition
Inhibition of CDK9 by this compound initiates a cascade of downstream events, primarily stemming from the suppression of transcriptional elongation.
Caption: Signaling pathway of CDK9 inhibition by this compound.
The inhibition of CDK9 leads to a rapid decrease in the levels of short-lived mRNA transcripts that encode for key survival proteins. A notable example is Mcl-1, an anti-apoptotic member of the Bcl-2 family, which is critical for the survival of many cancer cells.[1] The downregulation of Mcl-1 is a key mechanism through which this compound induces apoptosis.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CDK9 inhibitors. The following sections provide protocols for key in vitro and cell-based assays.
In Vitro CDK9 Kinase Inhibition Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits.
Objective: To determine the in vitro inhibitory activity of this compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate peptide (e.g., a generic CDK substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate peptide.
-
Add 5 µL of the master mix to each well.
-
Dilute the CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the diluted enzyme to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro CDK9 kinase inhibition assay.
RNAP II CTD Phosphorylation Cellular Assay
Objective: To measure the inhibition of CDK9-mediated phosphorylation of RNAP II CTD in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., U2OS)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-RNAP II CTD (Ser2), anti-phospho-RNAP II CTD (Ser5), and anti-total RNAP II CTD or a loading control (e.g., β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities and normalize the phosphorylated RNAP II levels to the total RNAP II or loading control levels.
-
Determine the IC50 value for the inhibition of CTD phosphorylation.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Hematologic or solid tumor cell lines
-
Cell culture medium
-
96-well plates
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach (for adherent cells) or acclimate (for suspension cells) overnight.
-
Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 8, 24, 48, or 72 hours).
-
For MTT assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of a solubilizing agent (e.g., detergent reagent) and incubate in the dark at room temperature for 2 hours. c. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.
-
Calculate the percentage of cell proliferation inhibition relative to vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound is a potent and selective CDK9 inhibitor that acts by competitively binding to the ATP pocket of the kinase. This inhibition leads to a decrease in the phosphorylation of the RNAP II CTD, resulting in the suppression of transcriptional elongation of key pro-survival and pro-proliferative genes. The consequent downregulation of proteins such as Mcl-1 triggers apoptosis in cancer cells, particularly those of hematologic origin. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of CDK9 inhibition and the specific mechanism of action of this compound. Further elucidation of the precise binding interactions through co-crystallography studies would provide even greater insight into the structural basis of its potent and selective inhibition of CDK9.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 5. ChemGood [chemgood.com]
- 6. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. genecards.org [genecards.org]
- 11. Visualization, Quantification, and Modeling of Endogenous RNA Polymerase II Phosphorylation at a Single-copy Gene in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of the C-terminal domain of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of LY2857785
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a transcriptional regulator, CDK9's role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) is critical for the elongation phase of transcription, particularly for genes with short-lived mRNA transcripts, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[3][4][5] Inhibition of CDK9 by this compound leads to the downregulation of these crucial survival proteins, ultimately inducing apoptosis in cancer cells. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and a summary of its biological activity.
Discovery and Rationale
The discovery of this compound stemmed from a structure-based design and medicinal chemistry effort to identify selective inhibitors of transcriptional CDKs.[2] The rationale centered on the observation that many cancer cells, particularly those of hematologic origin, exhibit a strong dependence on the continuous transcription of key survival genes. Dysregulation of CDK9 activity has been implicated in various malignancies, making it an attractive therapeutic target.[4] Unlike pan-CDK inhibitors, which can lead to significant toxicity due to the inhibition of CDKs involved in cell cycle progression, a selective CDK9 inhibitor like this compound was designed to primarily induce apoptosis in cancer cells by disrupting their transcriptional machinery, with potentially fewer off-target effects.[2][6]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is proprietary to Eli Lilly and Company, the chemical name, trans-N¹-[4-[2-methyl-3-(1-methylethyl)-2H-indazol-5-yl]-2-pyrimidinyl]-N⁴-(tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine, and its structure suggest a multi-step synthesis involving the coupling of three key fragments: a substituted indazole, a pyrimidine core, and a tetrahydropyran-substituted cyclohexane diamine. The synthesis would likely involve standard cross-coupling reactions to connect the indazole and pyrimidine rings, followed by a nucleophilic aromatic substitution or a similar reaction to introduce the diamine side chain.
Mechanism of Action
This compound functions as a reversible and ATP-competitive inhibitor of CDK9.[2][7] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the serine 2 (Ser2) and serine 5 (Ser5) residues within the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[4] This phosphorylation event is a critical switch that allows RNAP II to transition from a paused state to productive elongation, leading to the synthesis of full-length mRNA transcripts.
By binding to the ATP-binding pocket of CDK9, this compound prevents the transfer of phosphate from ATP to the RNAP II CTD. This inhibition of phosphorylation leads to a decrease in the levels of Ser2 and Ser5 phosphorylation, causing RNAP II to stall and ultimately leading to a reduction in the transcription of downstream target genes.[1][2] This transcriptional repression disproportionately affects genes with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene MYC, leading to the induction of apoptosis in cancer cells.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| CDK9/Cyclin T1 | 11[2][7][8] |
| CDK8/Cyclin C | 16[2][7][8] |
| CDK7/Cyclin H/MAT1 | 246[2][7][8] |
IC₅₀ values were determined by biochemical assays.
Table 2: In Vitro Cellular Activity of this compound in U2OS Osteosarcoma Cells
| Cellular Endpoint | IC₅₀ (µM) |
| RNAP II CTD P-Ser2 Inhibition | 0.089[1][2][7][8] |
| RNAP II CTD P-Ser5 Inhibition | 0.042[1][2][7][8] |
| Cell Proliferation Inhibition | 0.076[1] |
Table 3: Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines (24h exposure)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.04[8] |
| RPMI8226 | Multiple Myeloma | 0.2[8] |
| L363 | Multiple Myeloma | 0.5[8] |
| U2OS | Osteosarcoma | 0.05[2] |
| HCT116 | Colorectal Carcinoma | 0.03[2] |
| A549 | Lung Carcinoma | 0.01[2] |
Table 4: In Vivo Pharmacodynamic and Efficacy Data for this compound
| Xenograft Model | Endpoint | Value |
| HCT116 (mice) | RNAP II CTD P-Ser2 Inhibition (TED₅₀) | 4.4 mg/kg[8] |
| HCT116 (mice) | RNAP II CTD P-Ser2 Inhibition (TEC₅₀) | 0.36 µM[8] |
| MV-4-11 (rat) | Tumor Growth Reduction | Dose-dependent at 3, 6, and 9 mg/kg[9] |
TED₅₀: The dose required to achieve 50% of the maximal therapeutic effect. TEC₅₀: The concentration required to achieve 50% of the maximal therapeutic effect.
Experimental Protocols
CDK Kinase Assays
Objective: To determine the in vitro inhibitory activity of this compound against CDK7, CDK8, and CDK9.
Methodology:
-
Reaction Mixture Preparation:
-
For CDK7 and CDK9, the reaction mixture contained 10 mM Tris-HCl (pH 7.4), 10 mM HEPES, 5 mM DTT, 10 µM ATP, 0.5 µCi ³³P-ATP, 10 mM MnCl₂, 150 mM NaCl, 0.01% Triton X-100, 2% DMSO, 0.05 mM CDK7/9 peptide substrate, and 2 nM of either CDK7/Mat1/cyclin H or CDK9/cyclin T1 enzyme complex.[1]
-
For CDK8, the reaction was performed in 30 mM HEPES, 2 mM DTT, 5 mM MgCl₂, 0.015% Triton X-100, 5 µM ATP, and 400 nM of RBER-CHKStide substrate with 20 nM of CDK8/cyclin C enzyme.[1]
-
-
Compound Dilution: this compound was serially diluted in DMSO to generate a dose-response curve.[1]
-
Reaction Initiation and Incubation: Reactions were initiated by the addition of the ATP/³³P-ATP mix and incubated at room temperature for 60 minutes in 96-well polystyrene plates.[1]
-
Reaction Termination: The reactions were stopped by adding 10% H₃PO₄ or 10% trichloroacetic acid (TCA).[1]
-
Detection (Filter Binding Assay):
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding:
-
For solid tumor cell lines, cells were plated in 96-well plates at a density of 1,000 cells per well and allowed to attach overnight.
-
For hematologic cell lines, cells were seeded in 96-well plates at a density of 20,000 cells per well immediately before treatment.
-
-
Compound Treatment: Cells were treated with a range of concentrations of this compound.
-
Incubation: Plates were incubated at 37°C in a 5% CO₂ incubator for a specified period (e.g., 24, 48, 72 hours).
-
Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):
-
The CellTiter-Glo® reagent was added to each well.
-
The plate was mixed on an orbital shaker to induce cell lysis.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.
-
-
Data Analysis: The luminescent readings were used to generate dose-response curves and calculate IC₅₀ values.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice or rats (e.g., nude or SCID) were used.
-
Tumor Cell Implantation:
-
A suspension of cancer cells (e.g., MV-4-11) was injected subcutaneously or orthotopically into the animals.
-
Tumors were allowed to grow to a palpable size.
-
-
Compound Administration:
-
This compound was formulated in a suitable vehicle (e.g., saline).
-
The compound was administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis:
-
At specified time points after treatment, tumors or peripheral blood mononuclear cells were collected.
-
The levels of phosphorylated RNAP II CTD were measured by methods such as Western blotting or immunohistochemistry to assess target engagement.
-
-
Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to determine the significance of tumor growth inhibition.
Conclusion
This compound is a potent and selective CDK9 inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical cancer models, particularly in hematologic malignancies.[3] Its mechanism of action, centered on the inhibition of transcriptional elongation of key oncogenes and survival proteins, provides a strong rationale for its clinical development. The data presented in this guide highlight the comprehensive preclinical characterization of this compound and provide a foundation for further investigation into its therapeutic potential. While the clinical development of this compound was discontinued, the insights gained from its study continue to inform the development of next-generation CDK9 inhibitors.[4]
References
- 1. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]
- 5. In vivo inducible reverse genetics in patients’ tumors to identify individual therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Serine phosphorylation and proline isomerization in RNAP II CTD control recruitment of Nrd1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY2857785
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2857785 is a potent and selective, ATP-competitive inhibitor of transcriptional cyclin-dependent kinases (CDKs), primarily targeting CDK9, CDK8, and CDK7.[1] Its primary mechanism involves the suppression of transcriptional elongation, leading to the downregulation of short-lived oncoproteins and anti-apoptotic factors, which makes it a valuable tool for cancer research.[2][3] By inhibiting the phosphorylation of RNA Polymerase II (RNAP II), this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines.[2][4] These notes provide detailed conditions and protocols for utilizing this compound in a cell culture setting.
Mechanism of Action
This compound functions as a reversible ATP-competitive inhibitor with high affinity for CDK9 and CDK8.[1][4] In eukaryotic cells, the CDK9/Cyclin T1 complex forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[3][5] P-TEFb is crucial for releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a key rate-limiting step in gene transcription.[6]
This release is accomplished through the phosphorylation of two main substrates by CDK9:
-
The C-terminal domain (CTD) of the largest subunit of RNAP II, specifically at Serine 2 (Ser2) and Serine 5 (Ser5) residues.[4][6]
-
Negative elongation factors, such as DSIF (DRB Sensitivity-Inducing Factor) and NELF (Negative Elongation Factor).[3][6]
By inhibiting CDK9, this compound prevents the phosphorylation of these targets. This leads to the arrest of transcriptional elongation, causing a rapid depletion of messenger RNAs (mRNAs) with short half-lives. Critically, this includes the transcripts for key oncogenes like c-MYC and anti-apoptotic proteins such as MCL-1 and XIAP.[2] The subsequent decrease in these proteins ultimately triggers cell cycle arrest and apoptosis in cancer cells.[2][4]
Caption: Signaling pathway inhibited by this compound.
Data Presentation: In Vitro Efficacy
The following table summarizes the reported inhibitory concentrations of this compound across various biochemical and cellular assays.
| Target/Process | Assay Type | Cell Line / System | IC50 / EC50 Value | Citation |
| Biochemical Activity | ||||
| CDK9 | Kinase Assay | Purified Enzyme | 11 nM | [1][4] |
| CDK8 | Kinase Assay | Purified Enzyme | 16 nM | [1][4] |
| CDK7 | Kinase Assay | Purified Enzyme | 246 nM | [1][4] |
| Cellular Activity | ||||
| CTD Phospho-Ser5 | Cellular Assay | U2OS | 42 nM | [4] |
| CTD Phospho-Ser2 | Cellular Assay | U2OS | 89 nM | [4] |
| Cell Cycle Arrest (G2/M) | Flow Cytometry | U2OS | 135 nM (EC50) | [4] |
| Apoptosis Induction | Apoptosis Assay | L363 | 500 nM | [4] |
Application Notes
4.1. Recommended Cell Lines this compound has demonstrated efficacy in both hematological and solid tumor cell lines.[4]
-
Hematological Malignancies: MV-4-11 (Acute Myeloid Leukemia), RPMI8226 (Multiple Myeloma), L363 (Multiple Myeloma).[4]
-
Solid Tumors: U2OS (Osteosarcoma), HCT116 (Colorectal Carcinoma), A375 (Melanoma), U87MG (Glioblastoma).[4]
4.2. Reconstitution and Storage
-
Solvent: For in vitro use, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilization: If preparing the stock in DMSO, filtration for sterility is generally not required as DMSO has sterilizing properties. If using an aqueous buffer for dilution, the solution should be sterilized by passing it through a 0.22 µm filter.[4]
-
Storage: It is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A working solution may be kept at 4°C for up to one week.[4]
4.3. General Treatment Conditions
-
Concentration Range: Effective concentrations can range from low nanomolar (for target engagement) to mid-nanomolar (for apoptosis) depending on the cell line and experimental endpoint. A dose-response curve is recommended to determine the optimal concentration for a specific cell type and assay.
-
Treatment Duration: The effects of this compound are time-dependent. Inhibition of RNAP II phosphorylation can be observed within a few hours. Apoptotic effects may require longer incubation, with maximal potency observed at 8 hours in L363 cells.[4] For cell proliferation assays, treatment durations of 24 to 72 hours are common.
Experimental Protocols
5.1. Protocol for Cell Seeding
-
Cell Health: Use cells in the logarithmic growth phase with high viability (>95%).
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Adherent Cells: For solid tumor lines like HCT116 or U2OS, seed cells in flat-bottom multi-well plates.[4] Some cell lines may require plates coated with an attachment factor like Poly-D-Lysine.[4]
-
96-well plate: Seed 5,000–10,000 cells per well in 100 µL of culture medium.
-
-
Suspension Cells: For hematologic lines like MV-4-11, use non-coated, round-bottom or flat-bottom multi-well plates.[4]
-
96-well plate: Seed 10,000–20,000 cells per well in 100 µL of culture medium.[7]
-
-
Incubation: Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere (if applicable) and recover before treatment.[4]
5.2. Protocol for this compound Treatment
-
Prepare Drug Dilutions: On the day of treatment, thaw a stock aliquot of this compound and prepare serial dilutions in fresh, pre-warmed culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest drug treatment condition (typically ≤0.1%).
-
Administer Treatment: Carefully add the diluted compound or vehicle control to the appropriate wells. For a 96-well plate containing 100 µL of cells, you might add 10-20 µL of a concentrated drug solution.
-
Incubate: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 8, 24, 48, or 72 hours).
5.3. Protocol for Cell Viability (MTT Assay) This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
-
Timing: At the end of the this compound treatment period, proceed with the assay.
-
Add MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well of the 96-well plate, resulting in a final concentration of 0.5 mg/mL.[7]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form. Protect the plate from light during this step.
-
Solubilize Crystals: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.[7][8]
-
Mix: Pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are fully dissolved.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for this compound.
Caption: General experimental workflow for this compound treatment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of RNA Polymerase II Phosphorylation Following LY2857785 Treatment
Introduction
RNA Polymerase II (RNAPII) is the central enzyme responsible for transcribing protein-coding genes in eukaryotes. The activity of RNAPII is intricately regulated by the phosphorylation of its C-terminal domain (CTD), a long, unstructured region containing multiple repeats of the heptapeptide sequence Y1S2P3T4S5P6S7.[1][2] The phosphorylation status of serine residues at positions 2, 5, and 7 changes dynamically throughout the transcription cycle, orchestrating the recruitment of various factors involved in transcription and RNA processing.[1][3][4]
Cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in promoting transcription elongation by phosphorylating Serine 2 (Ser2) of the RNAPII CTD.[2][4][5] Elevated CDK9 activity is observed in various cancers, where it drives the expression of anti-apoptotic proteins like Mcl-1, contributing to tumor cell survival.[2][6]
LY2857785 is a potent and selective, ATP-competitive inhibitor of CDK9.[7][8][9] By inhibiting CDK9, this compound reduces the phosphorylation of RNAPII at Ser2, which in turn suppresses the transcription of key survival genes, leading to apoptosis in cancer cells.[7][10] Therefore, monitoring the phosphorylation status of RNAPII via Western blot is a critical pharmacodynamic biomarker for assessing the cellular activity of this compound.
Principle
This protocol describes the use of Western blotting to qualitatively and quantitatively assess the dose-dependent inhibition of RNAPII CTD phosphorylation in cultured cells treated with this compound. Whole-cell lysates are prepared from cells treated with varying concentrations of the inhibitor. Proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize total RNAPII and its phosphorylated forms (e.g., phospho-Ser2 and phospho-Ser5). A reduction in the phospho-RNAPII signal relative to total RNAPII or a loading control indicates the inhibitory effect of this compound on CDK9 activity.
Data Presentation
The inhibitory activity of this compound on RNAPII phosphorylation and cell proliferation has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Target/Assay | Cell Line / System | IC50 (µM) | Reference |
| CDK9 (enzymatic) | N/A | 0.011 | [8][9][11] |
| CDK8 (enzymatic) | N/A | 0.016 | [8][9][11] |
| CDK7 (enzymatic) | N/A | 0.246 | [8][9][11] |
| RNAPII p-Ser2 | U2OS Cells | 0.089 | [6][9] |
| RNAPII p-Ser5 | U2OS Cells | 0.042 | [6][9] |
| RNAPII Phosphorylation | AML Patient PBMCs | 0.044 | [11] |
| RNAPII Phosphorylation | CLL Patient PBMCs | 0.145 | [11] |
| Cell Proliferation | Hematologic Tumor Cell Panel (mean) | 0.197 | [11] |
| Cell Proliferation | Solid Tumor Cell Panel (mean) | 0.22 | [11] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway targeted by this compound and the general experimental workflow for the Western blot analysis.
Caption: Mechanism of this compound action on RNAPII phosphorylation.
Caption: Western blot workflow for p-RNAPII analysis.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, U2OS, HCT116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates to achieve 70-80% confluency on the day of treatment.
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Drug Dilution: On the day of the experiment, perform serial dilutions of the 10 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours). The optimal time should be determined empirically, but a significant decrease in p-RNAPII is often observed within a few hours.[6]
II. Preparation of Whole-Cell Lysates
Crucial Note: To preserve protein phosphorylation, all steps must be performed on ice or at 4°C using pre-chilled buffers and reagents. The addition of phosphatase inhibitors is mandatory.[12]
Materials:
-
RIPA Lysis Buffer or similar
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail 2 & 3 (e.g., 100X stock)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
Procedure:
-
Prepare Lysis Buffer: Just before use, prepare complete lysis buffer by adding protease and phosphatase inhibitors to the base lysis buffer (e.g., to 1 mL of RIPA buffer, add 10 µL of each inhibitor cocktail).
-
Cell Harvest: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of complete, ice-cold lysis buffer to each well (e.g., 100-150 µL for a well in a 6-well plate).
-
Scraping: Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA Protein Assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with 4X or 6X Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes. Samples can be used immediately or stored at -80°C.
III. Western Blot Protocol for Phospho-RNAPII
Materials:
-
SDS-PAGE gels (e.g., 4-15% gradient gels are suitable for resolving the large RNAPII subunit)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can increase background noise.[13]
-
Primary Antibodies (store and dilute as per manufacturer's instructions):
-
Rabbit anti-p-RNAPII (Ser2) (e.g., Abcam ab5095)[14]
-
Rabbit anti-p-RNAPII (Ser5) (e.g., Abcam ab5131)
-
Mouse anti-RNAPII (total, non-phosphorylated CTD) (e.g., clone 8WG16)
-
Loading control antibody (e.g., anti-β-Actin, anti-GAPDH, or anti-α-Tubulin)
-
-
Secondary Antibodies (HRP-conjugated):
-
Anti-rabbit IgG-HRP
-
Anti-mouse IgG-HRP
-
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample into the wells of the SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the membrane is activated with methanol before use.
-
Blocking: After transfer, wash the membrane briefly with TBST and then block it with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommended dilutions (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe separate blots for the phospho-specific and total protein antibodies.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each at room temperature to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, e.g., 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10-15 minutes each.
-
Detection: Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed for total RNAPII or a loading control. However, for accurate quantification, running parallel gels is often preferred.
Data Analysis and Interpretation:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for p-RNAPII, total RNAPII, and the loading control.
-
Normalize the p-RNAPII signal to the total RNAPII signal for each lane to account for any differences in total RNAPII levels. Alternatively, normalize to the loading control.
-
A dose-dependent decrease in the normalized p-RNAPII (especially p-Ser2) signal in this compound-treated samples compared to the vehicle control confirms the on-target activity of the compound.
References
- 1. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation and functions of the RNA polymerase II CTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChemGood [chemgood.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. RNA pol II CTD repeat YSPTSPS (phospho S2) antibody (ab5095) | Abcam [abcam.com]
Application Notes and Protocols for Assessing Apoptosis in LY2857785-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY2857785 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2] In many cancer cells, the expression of short-lived anti-apoptotic proteins, such as Mcl-1, is highly dependent on continuous transcription. By inhibiting CDK9, this compound effectively downregulates the expression of these key survival proteins, leading to the induction of apoptosis.[1][3]
The assessment of apoptosis is therefore a critical step in evaluating the efficacy of this compound in preclinical studies. A multi-parametric approach is recommended to confirm apoptosis and elucidate the underlying mechanisms. This document provides detailed protocols for a panel of standard apoptosis assays to characterize the cellular response to this compound treatment.
Key Apoptosis Assays for this compound-Treated Cells
A comprehensive evaluation of apoptosis can be achieved by employing a combination of assays that detect different hallmarks of the apoptotic process. The following assays are recommended:
-
Annexin V/Propidium Iodide (PI) Staining: To detect one of the earliest events in apoptosis, the externalization of phosphatidylserine (PS).
-
Caspase Activity Assays: To measure the activity of key executioner caspases (caspase-3 and -7), which are central to the apoptotic cascade.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting: To analyze changes in the expression and cleavage of key apoptosis-related proteins, such as caspases, PARP, and members of the Bcl-2 family.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described apoptosis assays.
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 100 nM | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 500 nM | 42.1 ± 4.2 | 38.4 ± 3.9 | 19.5 ± 2.8 |
| Staurosporine (Positive Control) | 1 µM | 10.5 ± 1.8 | 65.3 ± 5.1 | 24.2 ± 3.7 |
Table 2: Caspase-3/7 Activity Measurement
| Treatment Group | Concentration | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 µM | 15,234 ± 1,102 | 1.0 |
| This compound | 100 nM | 45,702 ± 3,541 | 3.0 |
| This compound | 500 nM | 121,872 ± 9,876 | 8.0 |
| Staurosporine (Positive Control) | 1 µM | 182,808 ± 12,543 | 12.0 |
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Concentration | % TUNEL-Positive Cells |
| Vehicle Control | 0 µM | 1.8 ± 0.5 |
| This compound | 100 nM | 12.5 ± 2.1 |
| This compound | 500 nM | 45.7 ± 4.8 |
| DNase I (Positive Control) | 10 U/mL | 98.2 ± 1.5 |
Table 4: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot
| Treatment Group | Concentration | Cleaved Caspase-3 / Total Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio | Mcl-1 / β-actin Ratio |
| Vehicle Control | 0 µM | 0.05 ± 0.01 | 0.08 ± 0.02 | 1.00 ± 0.05 |
| This compound | 100 nM | 0.45 ± 0.06 | 0.52 ± 0.07 | 0.48 ± 0.04 |
| This compound | 500 nM | 0.89 ± 0.11 | 0.91 ± 0.09 | 0.12 ± 0.03 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2857785 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2857785 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells. Preclinical studies have demonstrated its efficacy in a variety of hematologic and solid tumor cell lines, making it a promising candidate for cancer therapy. This document provides a detailed protocol for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound. The protocols are specifically tailored for the human colorectal carcinoma cell line HCT116 and the acute myeloid leukemia cell line MV-4-11.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Protocols
This section outlines the detailed methodology for conducting a xenograft study with this compound.
Cell Line Culture and Preparation
-
Cell Lines:
-
HCT116 (Human Colorectal Carcinoma)
-
MV-4-11 (Human Acute Myeloid Leukemia)
-
-
Culture Media:
-
HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MV-4-11: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting:
-
For adherent cells (HCT116), wash with PBS and detach using Trypsin-EDTA. For suspension cells (MV-4-11), directly collect the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile, serum-free media or PBS.
-
Perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >95% using Trypan Blue exclusion.
-
Centrifuge the cells again and resuspend the pellet to the desired concentration for injection.
-
Animal Model
-
Species: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID).
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Tumor Cell Implantation (Subcutaneous)
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., Isoflurane).
-
Prepare the cell suspension for injection. For some cell lines, mixing the cell suspension 1:1 with Matrigel Basement Membrane Matrix can improve tumor take rate and growth.
-
Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.
-
Monitor the mice for tumor growth.
| Parameter | HCT116 | MV-4-11 |
| Cell Number per Injection | 1 x 10⁷ cells | 1 x 10⁷ cells[2] |
| Injection Volume | 100-200 µL | 100-200 µL |
| Use of Matrigel | Recommended (1:1 with cell suspension) | Recommended (1:1 with cell suspension)[2] |
| Time to Palpable Tumors | 7-10 days[3] | 10-14 days |
Preparation and Administration of this compound
-
Formulation: Dissolve this compound in sterile normal saline (0.9% NaCl).
-
Administration Route: Intravenous (i.v.) injection.
-
Dosing Schedule: Based on preclinical studies of other CDK9 inhibitors, an intermittent dosing schedule is recommended to manage potential toxicity. A twice-weekly (BIW) or once-weekly (QW) schedule can be a starting point.[1]
-
Dosage: Dose range finding studies are recommended. A starting point could be in the range of 5-15 mg/kg based on in vivo studies of other CDK9 inhibitors.[4]
Monitoring and Data Collection
-
Tumor Measurement:
-
Measure tumors 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5]
-
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Monitor the general health and behavior of the mice daily.
-
Endpoint Criteria:
-
Tumor volume reaches a predetermined size (e.g., 1500-2000 mm³).[2]
-
Significant body weight loss (>20%).
-
Signs of distress or morbidity.
-
Experimental Workflow
Caption: Workflow for the this compound xenograft mouse model study.
Quantitative Data Summary
| Parameter | Recommendation |
| Mouse Strain | Athymic Nude or NOD/SCID |
| Cell Lines | HCT116, MV-4-11 |
| Cell Injection Number | 1 x 10⁷ cells[2][6] |
| Tumor Implantation Site | Subcutaneous, right flank |
| Tumor Volume for Treatment Start | 100-150 mm³[2] |
| Tumor Measurement Frequency | 2-3 times per week[5] |
| Tumor Volume Formula | (Length x Width²) / 2 |
| Drug Formulation | Sterile Normal Saline |
| Route of Administration | Intravenous (i.v.) |
| Suggested Dosing Schedule | Twice-weekly (BIW) or Once-weekly (QW) |
| Body Weight Monitoring | 2-3 times per week[5] |
| Humane Endpoint (Tumor Volume) | 1500-2000 mm³[2] |
| Humane Endpoint (Body Weight) | >20% loss |
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. astx.com [astx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2857785 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of LY2857785 in Dimethyl Sulfoxide (DMSO) for use in various research applications. The protocols and data presented are intended to guide researchers in the effective use of this compound in their experiments.
Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | Primary Target |
| This compound | LY 2857785 | C₂₆H₃₆N₆O | 448.61 g/mol | CDK9 |
Table 1: General Information for this compound. [1]
Solubility Data
This compound is readily soluble in DMSO. For optimal dissolution, sonication is recommended.[2]
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 10 mg/mL | 22.29 mM | Sonication is recommended to aid dissolution.[2] |
Table 2: Solubility of this compound in DMSO.
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Protocol:
-
Aliquoting the Powder: Before opening, gently tap the vial containing this compound powder to ensure all the powder is at the bottom.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required for your desired volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 448.61 g/mol * 1000 mg/g = 4.4861 mg
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For long-term storage, store the stock solution at -80°C for up to one year.[2] For short-term storage, the solution can be kept at -20°C for up to one month.
-
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution in DMSO.
Application Protocols
In Vitro Cell-Based Assays
For cell-based assays, the DMSO stock solution of this compound is serially diluted to the desired working concentrations in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Protocol for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is advisable to first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate stock.
-
Final Dilution: Prepare the final working concentrations by serially diluting the intermediate stock in cell culture medium. For example, to prepare a 1 µM working solution from a 100 µM intermediate stock, perform a 1:100 dilution.
In Vivo Animal Studies
For in vivo administration, a simple dilution of the DMSO stock in aqueous solutions is often not feasible due to the poor aqueous solubility of many small molecule inhibitors. Therefore, a formulation with co-solvents is typically required.
Example Formulation for Intravenous (i.v.) Administration:
One common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]
Materials:
-
10 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol (for a final concentration of 1 mg/mL): [4]
-
Start with the 10 mg/mL this compound in DMSO stock solution.
-
In a sterile tube, combine the following in a stepwise manner, ensuring complete mixing after each addition:
-
10% DMSO stock solution (e.g., 100 µL for a 1 mL final volume)
-
40% PEG300 (e.g., 400 µL)
-
5% Tween-80 (e.g., 50 µL)
-
45% Saline (e.g., 450 µL)
-
-
Mix the final solution thoroughly until it is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[4]
-
Administer the formulation to the animals as per the experimental design.
Signaling Pathway
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][5] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[6] P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 (Ser2) and serine 5 (Ser5) residues.[2][6] This phosphorylation event is essential for the transition from transcription initiation to productive elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of the RNAP II CTD.[1] This leads to a global downregulation of transcription, particularly affecting genes with short half-lives, such as the anti-apoptotic protein Mcl-1.[5] The reduction in Mcl-1 levels is a key mechanism through which this compound induces apoptosis in cancer cells.[1][5]
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK9, leading to reduced RNAP II phosphorylation and apoptosis.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a penetrant and can carry dissolved substances through the skin. Avoid direct contact with the skin and eyes.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LY2857785 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of LY2857785, a potent CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible, ATP-competitive small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[3][4] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[5][6] This leads to a reduction in the transcription of genes with short-lived mRNA, including the anti-apoptotic protein MCL1, ultimately inducing apoptosis in cancer cells.[5][7] this compound also shows inhibitory activity against CDK8 and CDK7.[1][8]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Based on published data, a sensible starting point for in vitro cell-based assays would be in the low nanomolar to low micromolar range. The IC50 values for cell proliferation inhibition in various cancer cell lines typically range from 40 nM to 500 nM after 8 to 24 hours of treatment.[5][6] For enzymatic assays, the IC50 for CDK9 is approximately 11 nM.[1][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The effects of this compound on cell proliferation and apoptosis are time-dependent.[5][8] Studies have shown that maximal effect on cell growth inhibition is often observed after 8 hours of incubation.[5][8] For apoptosis induction, maximal potency was also reached at 8 hours in L363 cells.[5][8] We recommend a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for your experimental endpoint.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent CDK9 inhibitor, it also inhibits CDK8 (IC50 = 16 nM) and CDK7 (IC50 = 246 nM).[1][8] Although it has been shown to be selective against a broader panel of kinases, it is important to consider these additional activities when interpreting results.[2] For instance, inhibition of CDK7 can also affect transcription.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | 1. Cell line resistance: The cell line may have intrinsic or acquired resistance to CDK9 inhibition.[9] 2. Suboptimal incubation time: The incubation period may be too short to observe an effect. 3. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 4. High serum concentration: Serum proteins can bind to the compound, reducing its effective concentration.[10] | 1. Verify target expression: Confirm that your cell line expresses CDK9 and downstream targets like MCL1. Consider trying a different cell line known to be sensitive. 2. Perform a time-course experiment: Test multiple time points (e.g., 8, 24, 48 hours) to identify the optimal incubation period. 3. Ensure proper handling: Store this compound as recommended by the manufacturer and prepare fresh dilutions for each experiment. 4. Reduce serum concentration: If possible, perform the assay in a lower serum concentration or serum-free media, ensuring cell viability is not compromised. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate pipetting: Errors in dispensing compound or reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding. 2. Calibrate pipettes: Use calibrated pipettes and proper pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile media/PBS. |
| Observed toxicity is not dose-dependent. | 1. Compound precipitation: At high concentrations, the compound may precipitate out of solution. 2. Off-target toxicity: At higher concentrations, non-specific effects may dominate.[11] | 1. Check solubility: Visually inspect the wells with the highest concentrations for any precipitate. Consult the manufacturer's data for the solubility of this compound in your culture medium. 2. Lower the concentration range: Focus on a narrower, lower concentration range based on initial findings. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Enzymatic Assay | CDK9 | 0.011 | N/A | [1][8] |
| CDK8 | 0.016 | N/A | [1][8] | |
| CDK7 | 0.246 | N/A | [1][8] | |
| Cellular Assay (CTD Phosphorylation) | P-Ser2 (U2OS cells) | 0.089 | N/A | [5][6] |
| P-Ser5 (U2OS cells) | 0.042 | N/A | [5][6] | |
| Cell Proliferation Assay | MV-4-11 | 0.04 | 8 | [5][8] |
| RPMI8226 | 0.2 | 8 | [5][8] | |
| L363 | 0.5 | 8 | [5][8] | |
| U2OS | 0.076 | N/A | [5][6] | |
| Apoptosis Assay | L363 | 0.5 | 8 | [5][8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (to ensure logarithmic growth throughout the experiment). Incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 8, 24, or 48 hours) based on the cell line's doubling time and the known kinetics of this compound.
-
-
Cell Viability Measurement:
-
After incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Star of transcriptional pathway potential: CDK9 inhibitor [synapse.patsnap.com]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
potential off-target effects of LY2857785 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY2857785. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It also shows high potency against CDK8 and to a lesser extent, CDK7.[2][3] It is classified as a reversible, ATP-competitive inhibitor.[2][3] Due to its primary activity against transcriptional CDKs, its mode of action is considered to be transcriptional inhibition.[3]
Q2: What is the kinase selectivity profile of this compound?
This compound demonstrates good overall selectivity against a broad panel of kinases. In a panel of 114 protein kinases, only five other kinases were inhibited with an IC50 of less than 0.1 µM.[1][4]
Q3: I am observing significant effects on RNA Polymerase II (RNAP II) phosphorylation. Is this an off-target effect?
No, this is an expected on-target effect. CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which promotes transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2) and serine 5 (Ser5) residues.[5] Inhibition of CDK9 by this compound is expected to decrease the phosphorylation of RNAP II, leading to a reduction in transcription of target genes.[4][5]
Q4: My cells are showing signs of DNA damage and cell cycle arrest after treatment with this compound. Is this a known off-target effect?
While DNA damage can be an off-target effect for some kinase inhibitors, in the case of CDK9 inhibitors like this compound, it is often a downstream consequence of the on-target activity. Inhibition of transcriptional elongation can lead to transcription-replication conflicts, where the transcription machinery collides with the replication fork. This can cause replication stress and the accumulation of DNA damage.[6] this compound has been shown to induce a moderate G2-M cell cycle increase.[2]
Q5: I'm observing toxicity in my normal (non-cancerous) cell lines or in vivo models. What are the known toxicities of this compound?
Toxicology studies in rats and dogs have revealed potential for off-target toxicities. The most significant findings were myelotoxicity (toxicity to the bone marrow) and toxicity to the gastrointestinal tract.[4] These studies indicated a narrow safety margin between the doses required for anti-tumor activity and those causing toxicity.[4] Therefore, it is crucial to perform dose-response studies to determine the optimal therapeutic window in your specific model system.
Q6: After initial sensitivity, my cells have developed resistance to this compound. What could be the cause?
A potential mechanism of acquired resistance to CDK9 inhibitors is the emergence of mutations in the CDK9 protein itself. One identified mutation is L156F, which can impair the binding of the inhibitor to the kinase, thereby reducing its efficacy.[2] If resistance is observed, sequencing the CDK9 gene in the resistant cells may be warranted to investigate this possibility.
Troubleshooting Guides
Problem 1: Higher than expected IC50 for cell proliferation inhibition.
-
Possible Cause 1: Cell line dependency. The sensitivity to CDK9 inhibitors can vary significantly between different cell lines. Some cell lines may not be as dependent on the transcriptional targets of CDK9 for survival.
-
Troubleshooting Step 1: Confirm the CDK9 dependency of your cell line by examining the expression of short-lived anti-apoptotic proteins like MCL-1, which is a known downstream target of the CDK9 pathway. A decrease in MCL-1 levels upon treatment would indicate target engagement.
-
Possible Cause 2: Drug stability and activity. Improper storage or handling of the compound can lead to degradation.
-
Troubleshooting Step 2: Ensure that this compound is stored as recommended and that fresh dilutions are made for each experiment. It is advisable to obtain a new vial of the compound if degradation is suspected.
-
Possible Cause 3: Acquired resistance. As detailed in the FAQs, prolonged exposure can lead to the selection of resistant clones.
-
Troubleshooting Step 3: If you are culturing cells with the inhibitor for extended periods, consider performing a short-term dose-response experiment with the parental cell line to confirm the expected IC50.
Problem 2: Unexpected cellular phenotypes are observed that do not align with transcriptional inhibition.
-
Possible Cause 1: Off-target kinase inhibition. Although this compound is selective, at higher concentrations it may inhibit other kinases, leading to unexpected signaling pathway activation or inhibition.
-
Troubleshooting Step 1: Review the kinase selectivity data (Table 1) to see if any of the less potently inhibited kinases could be responsible for the observed phenotype. Perform experiments at a lower concentration of this compound to see if the unexpected phenotype is diminished while the on-target effects (e.g., decreased RNAP II phosphorylation) are maintained.
-
Possible Cause 2: General cellular stress response. High concentrations of any small molecule inhibitor can induce cellular stress responses that are independent of its primary mechanism of action.
-
Troubleshooting Step 2: Include appropriate controls in your experiment, such as a vehicle-only control and a positive control for cellular stress (e.g., a known inducer of the unfolded protein response), to differentiate between a specific off-target effect and a general stress response.
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
| Other Kinases with IC50 < 100 nM | Data not fully specified in public sources |
Data compiled from multiple sources.[1][2][3]
Table 2: Cellular Activity of this compound in U2OS Osteosarcoma Cells
| Cellular Endpoint | IC50 (µM) |
| CTD P-Ser2 Inhibition | 0.089 |
| CTD P-Ser5 Inhibition | 0.042 |
| Cell Proliferation Inhibition | 0.076 |
| G2-M DNA Content Increase (EC50) | 0.135 |
Data from U2OS osteosarcoma cells.[2][5]
Experimental Protocols
Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol is a generalized procedure for determining the IC50 of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of the kinase (e.g., Cdk9/cyclin T1) in kinase reaction buffer. The final concentration should be optimized to elicit an ~80% change in the assay signal (EC80).
-
Prepare a 2X solution of the substrate (e.g., a peptide substrate for CDK9) and ATP in the kinase reaction buffer. The ATP concentration should be close to the Km for the kinase.
-
Prepare a serial dilution of this compound in 4% DMSO at 4X the final desired concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO (for controls).
-
Add 2.5 µL of the 4X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of the Adapta™ Eu-anti-ADP Antibody solution.
-
Add 5 µL of the Alexa Fluor® 647 ADP Tracer solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50.
-
Visualizations
Caption: Mechanism of action of this compound on the CDK9 pathway.
Caption: Experimental workflow for evaluating this compound effects.
References
- 1. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY2857785 Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing toxicity associated with the CDK9 inhibitor LY2857785 in preclinical animal models. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor primarily targeting Cyclin-Dependent Kinase 9 (CDK9). It also shows activity against CDK8 and CDK7 at higher concentrations. The primary mechanism involves the inhibition of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) phosphorylation at serine 2 (p-Ser2). This transcriptional suppression leads to reduced levels of short-lived, anti-apoptotic proteins, such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.[1][2]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The principal dose-limiting toxicity reported for this compound is hematotoxicity, impacting hematopoietic progenitor cells. In various animal models, high doses have been associated with animal mortality.[3] While significant body weight loss was not observed in some nude mouse studies, careful monitoring of hematological parameters and clinical signs of distress is critical.[3]
Q3: How should I select an appropriate starting dose for my in vivo experiment?
A3: Published studies provide a good starting point. Doses ranging from 3 to 18 mg/kg administered intravenously (i.v.) have been used in mice and rats.[4] A dose of 4.4 mg/kg was identified as the threshold effective dose for 50% inhibition (TED50) of RNAP II p-Ser2 in an HCT116 mouse xenograft model.[4] Doses of 8 mg/kg in mice and 7-10 mg/kg in rats have demonstrated significant target engagement and anti-tumor efficacy.[4] It is recommended to perform a dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific model and strain.
Q4: What are the recommended animal models for efficacy and toxicity studies?
A4: this compound has been successfully evaluated in several models:
-
Xenograft Models: Human tumor cell lines such as MV-4-11 (leukemia), HCT116 (colorectal), A375 (melanoma), and U87MG (glioblastoma) implanted subcutaneously in athymic nude mice or rats are commonly used.[4]
-
Orthotopic Leukemia Models: These models, which more closely mimic human disease, have also been used to demonstrate the efficacy of this compound.[1]
Q5: How should I formulate this compound for intravenous administration?
A5: this compound is soluble in DMSO. For in vivo use, a common formulation involves creating a stock solution in DMSO and then diluting it with a vehicle suitable for intravenous injection. A typical vehicle might consist of PEG300, Tween 80, and sterile water or saline. Always ensure the final concentration of DMSO is low to avoid vehicle-related toxicity. The solution should be prepared fresh and mixed thoroughly to ensure clarity before administration.[3]
Q6: What is the expected duration of target engagement in vivo?
A6: Pharmacodynamic studies have shown that this compound leads to a significant and dose-dependent inhibition of its target, RNAP II p-Ser2. In HCT116 and MV-4-11 xenograft models, a dose of 8 mg/kg resulted in a significant duration of target inhibition for 3 to 6 hours.[4] In a nude rat xenograft model, target inhibition was observed for up to 8 hours at doses of 7-10 mg/kg.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessive Toxicity (e.g., severe weight loss, lethargy, mortality) | Dose is too high: The administered dose exceeds the MTD for the specific animal model, strain, or age. | • Reduce the dose: Decrease the mg/kg dose in subsequent cohorts.• Modify the schedule: Change the administration from a single i.v. bolus to a slower i.v. infusion (e.g., over 4 hours) to reduce peak plasma concentration (Cmax).[4]• Fractionate the dose: If therapeutically viable, consider splitting the total dose over multiple administrations. |
| Vehicle Toxicity: The formulation vehicle (e.g., high percentage of DMSO) may be causing adverse effects. | • Optimize formulation: Decrease the percentage of DMSO in the final injection volume. Refer to established formulation protocols.• Run a vehicle-only control group: This will help differentiate between compound- and vehicle-related toxicity. | |
| Lack of Efficacy (e.g., no significant tumor growth inhibition) | Insufficient Target Engagement: The dose is too low to achieve the necessary level of CDK9 inhibition in the tumor tissue. | • Confirm target inhibition: Perform a pharmacodynamic (PD) study. Harvest tumor tissue at various time points (e.g., 2, 4, 8 hours) post-dosing and analyze for p-Ser2 levels via Western blot or IHC to confirm the compound is reaching the target.[4]• Increase the dose: Cautiously escalate the dose, staying below the established MTD. |
| Poor Compound Stability or Formulation: The compound may have precipitated out of solution or degraded. | • Prepare fresh formulations: Do not use old solutions. Ensure the compound is fully dissolved before each injection.[3]• Verify administration: Confirm the accuracy and success of the intravenous injection for each animal. | |
| High Variability in Results (e.g., inconsistent tumor response or toxicity within a group) | Inconsistent Dosing/Formulation: Inaccurate dilutions or incomplete solubilization of the compound. | • Standardize preparation: Use precise pipetting and ensure the stock solution is homogenous before making dilutions. Visually inspect the final solution for any precipitate.• Improve injection technique: Ensure consistent administration volume and rate for all animals. |
| Biological Variability: Inherent differences in animal metabolism or tumor growth rates. | • Increase group size (n): A larger sample size can help overcome individual variability and increase statistical power.• Randomize carefully: Ensure animals are properly randomized into treatment groups based on tumor volume and body weight before starting treatment. |
Quantitative Data Summary
Table 1: Biochemical and Cellular Potency of this compound
| Target / Cell Line | Assay Type | IC50 / EC50 (µM) | Exposure Time | Reference |
|---|---|---|---|---|
| CDK9 | Biochemical Kinase Assay | 0.011 | N/A | [3] |
| CDK8 | Biochemical Kinase Assay | 0.016 | N/A | [3] |
| CDK7 | Biochemical Kinase Assay | 0.246 | N/A | [3] |
| U2OS (p-Ser2) | Cellular Assay | 0.089 | N/A | [3][4] |
| U2OS (p-Ser5) | Cellular Assay | 0.042 | N/A | [3][4] |
| MV-4-11 | Cell Proliferation | 0.04 | 8 hours | [4] |
| RPMI8226 | Cell Proliferation | 0.2 | 8 hours | [4] |
| L363 | Cell Proliferation | 0.5 | 8 hours | [4] |
| L363 | Apoptosis | 0.5 | 8 hours |[4] |
Table 2: Summary of In Vivo Dosing and Pharmacodynamics
| Animal Model | Species | Dose (mg/kg) | Administration | Key Finding | Reference |
|---|---|---|---|---|---|
| HCT116 Xenograft | Mouse | 4.4 | i.v. bolus | TED50 for p-Ser2 inhibition | [4] |
| HCT116 Xenograft | Mouse | 8 | i.v. bolus | Significant p-Ser2 inhibition for 3-6 hours | [4] |
| MV-4-11 Xenograft | Mouse | 4, 8, 18 | i.v. bolus | Dose-dependent tumor regression | [4] |
| MV-4-11 Xenograft | Rat | 3, 6, 9 | 4-hour i.v. infusion | Dose-dependent tumor regression | [4] |
| MV-4-11 Xenograft | Rat | 7 | 4-hour i.v. infusion | TED70 for p-Ser2 inhibition for 8 hours | [4] |
| MV-4-11 Xenograft | Rat | 10 | 4-hour i.v. infusion | TED90 for p-Ser2 inhibition for 8 hours |[4] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Administration
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved; sonication may be used if necessary.[3]
-
For a target vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water, calculate the required volumes.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the calculated volume of PEG300 and mix thoroughly until the solution is clear.
-
Add the calculated volume of Tween 80 and mix again until clear.
-
Finally, add the required volume of sterile water (or saline) and mix to create the final injectable formulation.
-
This formulation should be prepared fresh before each use and administered immediately for optimal results.[3]
Protocol 2: In Vivo Target Inhibition (Pharmacodynamic) Study
-
Establish xenograft tumors in mice or rats as described in the literature (e.g., subcutaneous injection of 5-10 million cells).[4]
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When tumors reach an average volume of 150-200 mm³, randomize animals into treatment and vehicle control groups.
-
Administer a single intravenous dose of formulated this compound or vehicle.
-
At predetermined time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a cohort of animals (n=3-4 per time point).
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Surgically excise the tumors, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
Process the tumor tissue for protein extraction and perform Western blot analysis using antibodies against RNAP II CTD p-Ser2 and total RNAP II to assess the level and duration of target inhibition.
Visualizations
Caption: Mechanism of action pathway for this compound.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Caption: Troubleshooting logic for addressing in-study toxicity.
References
interpreting unexpected results in LY2857785 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2857785.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions in a question-and-answer format.
Q1: Why am I not observing the expected inhibition of cell proliferation or induction of apoptosis after treating my cells with this compound?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
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Cell Line Sensitivity: The sensitivity of cancer cell lines to this compound can vary. For instance, hematologic cancer cell lines like MV-4-11 have shown high sensitivity, while other solid tumor lines might be less responsive.[1] It is crucial to use a cell line known to be sensitive to CDK9 inhibition or to determine the IC50 value for your specific cell line.
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Compound Concentration and Incubation Time: The inhibitory effects of this compound are both concentration- and time-dependent.[1][2] In cell lines such as MV-4-11, RPMI8226, and L363, maximal cell growth inhibition was observed after 8 hours of incubation.[1] Ensure you are using an appropriate concentration range and incubation time for your experimental setup. A dose-response and time-course experiment is highly recommended to determine the optimal conditions.
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Compound Integrity: Verify the integrity and purity of your this compound compound. Improper storage or handling can lead to degradation.
-
Resistance Mechanisms: The cancer cells may have intrinsic or acquired resistance to CDK9 inhibitors.[3][4][5] This can be due to mutations in the CDK9 gene or alterations in downstream signaling pathways.[6]
Q2: My results show a moderate G2/M cell cycle arrest, but I expected a more significant effect. Is this normal?
A2: Yes, this is a plausible outcome. While this compound is a potent inhibitor of CDK9, it has been reported to induce only a moderate increase in G2/M DNA content in U2OS cells, from 35% to 55% with an EC50 of 0.135 μM.[2] The primary mechanism of action of this compound is the inhibition of transcription, leading to apoptosis, rather than a strong cell cycle block.[7]
Q3: I am observing off-target effects that are inconsistent with CDK9 inhibition. What could be the cause?
A3: While this compound is a selective CDK9 inhibitor, it also inhibits CDK8 and CDK7 at slightly higher concentrations.[1][8]
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Kinase Selectivity: this compound inhibits CDK9, CDK8, and CDK7 with IC50 values of 11 nM, 16 nM, and 246 nM, respectively.[1][8] At higher concentrations, you may observe effects related to the inhibition of these other kinases. It is crucial to use the lowest effective concentration to maximize selectivity for CDK9.
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Pathway Retroactivity: Inhibition of a specific kinase in a signaling network can sometimes lead to unexpected activation of parallel pathways through a phenomenon known as retroactivity.[9][10]
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Genetic Context: The genetic background of your cell line can influence the cellular response and may lead to the activation of compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][8] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[7][11] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for the elongation phase of transcription.[12][13][14] By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a global decrease in transcription, particularly of genes with short-lived mRNAs that encode anti-apoptotic proteins like MCL-1.[15] This ultimately induces apoptosis in cancer cells.[1][16]
Q2: What are the recommended concentrations of this compound for in vitro experiments?
A2: The effective concentration of this compound varies depending on the cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cells. However, published data can provide a starting point.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific storage recommendations.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to be effective in in vivo xenograft models.[2] It demonstrates dose-dependent inhibition of RNAP II CTD phosphorylation.[2] However, it's important to be aware of potential toxicities. In toxicology studies, this compound showed a steep dose-response and a narrow safety margin, with hematological toxicity being a significant concern.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CDK9 | Enzymatic | 11 | [1][8] |
| CDK8 | Enzymatic | 16 | [1][8] |
| CDK7 | Enzymatic | 246 | [1][8] |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Incubation Time (h) | Reference |
| U2OS | CTD P-Ser2 Inhibition | IC50 | 0.089 | Not Specified | [1][2] |
| U2OS | CTD P-Ser5 Inhibition | IC50 | 0.042 | Not Specified | [1][2] |
| U2OS | G2-M DNA Content | EC50 | 0.135 | Not Specified | [2] |
| MV-4-11 | Cell Proliferation | IC50 | 0.04 | 8 | [1] |
| RPMI8226 | Cell Proliferation | IC50 | 0.2 | 8 | [1] |
| L363 | Cell Proliferation | IC50 | 0.5 | 8 | [1] |
| L363 | Apoptosis | IC50 | 0.5 | 8 | [1] |
Experimental Protocols
1. Kinase Assay (General Protocol)
This protocol is a generalized procedure based on common kinase assay methodologies.
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Reaction Mixture Preparation: Prepare a reaction mixture containing 10 mM Tris-HCl (pH 7.4), 10 mM HEPES, 5 mM DTT, 10 μM ATP, 0.5 μCi 33p-ATP, 10 mM MnCl2, 150 mM NaCl, 0.01% Triton X-100, 2% DMSO, 0.05 mM of a suitable peptide substrate, and 2 nM of the target kinase (e.g., CDK9/cyclin T1).[2]
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Compound Dilution: Serially dilute this compound in DMSO to achieve the desired concentration range.
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Reaction Initiation: Add the diluted this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
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Incubation: Incubate the plate at room temperature for 60 minutes.[2]
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Reaction Termination: Stop the reaction by adding 10% H3PO4 or 10% trichloroacetic acid (TCA).[2]
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Detection: For a filter binding assay, transfer the reaction mixture to a 96-well filter plate and measure the radioactivity using a scintillation counter.[2] Alternative detection methods like fluorescent polarization can also be used.
2. Cell Proliferation Assay (General Protocol)
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Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
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Incubation: Incubate the cells for the desired period (e.g., 8 to 24 hours).[1]
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Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay.[2]
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Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
3. Apoptosis Assay (General Protocol)
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Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
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Cell Staining: For flow cytometry-based analysis, stain the cells with Annexin V and propidium iodide. For immunofluorescence, fix and permeabilize the cells, then stain with an antibody against activated caspase-3.[2]
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Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microplate reader.[2]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 3. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcsciences.com [lcsciences.com]
- 7. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to LY2857785 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the selective CDK9 inhibitor, LY2857785.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A1: Acquired resistance to selective CDK9 inhibitors like this compound can arise through several mechanisms. Based on studies with analogous CDK9 inhibitors, the most probable causes include:
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Target Alteration: A point mutation in the kinase domain of CDK9, such as the L156F mutation, can occur. This mutation may cause steric hindrance, preventing the inhibitor from effectively binding to the ATP-binding pocket of CDK9.[1]
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for CDK9 inhibition by upregulating alternative survival pathways. Key bypass pathways implicated in resistance to CDK9 inhibitors include the ERK-MYC signaling cascade and the PI3K/AKT pathway.[2][3][4]
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Epigenetic Reprogramming: Inhibition of CDK9 can induce changes in the epigenetic landscape of cancer cells. This can lead to the recovery of oncogene expression, driven by super-enhancers, which may contribute to resistance.[2][4]
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Alterations in mRNA Splicing: While CDK9 inhibition globally affects mRNA splicing, which can be therapeutically beneficial (e.g., by reducing levels of the androgen receptor and its resistant splice variant, AR-v7, in prostate cancer), it's also possible that cells adapt their splicing machinery to overcome the drug's effects.[5][6][7]
Q2: How can I determine if a CDK9 mutation is responsible for the observed resistance to this compound?
A2: To investigate if a CDK9 mutation is the cause of resistance, you can perform the following:
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Sanger Sequencing: Sequence the kinase domain of the CDK9 gene from both your sensitive parental cell line and the resistant derivative. Compare the sequences to identify any mutations that have arisen in the resistant cells.
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Whole Exome Sequencing (WES): For a more comprehensive analysis, WES can identify mutations across the entire exome, which may reveal mutations in CDK9 or other genes that contribute to resistance.
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CRISPR/Cas9 Gene Editing: To confirm that a specific mutation (e.g., L156F) is sufficient to confer resistance, you can use CRISPR/Cas9 to introduce this mutation into the parental sensitive cell line. If the edited cells become resistant to this compound, this confirms the role of the mutation.[1][8]
Q3: Are there any compounds that can overcome resistance mediated by the CDK9 L156F mutation?
A3: Yes, research on other selective CDK9 inhibitors has identified novel compounds capable of overcoming resistance conferred by the L156F mutation. One such compound is IHMT-CDK9-36 and a related compound, IHMT-CDK9-24. These compounds have demonstrated potent inhibitory activity against both wild-type CDK9 and the L156F mutant.[1][9]
Q4: My resistant cell line does not have a CDK9 mutation. What should I investigate next?
A4: If no CDK9 mutations are present, you should investigate the activation of bypass signaling pathways. A recommended approach is:
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Western Blot Analysis: Compare the protein expression and phosphorylation status of key components of the ERK and PI3K/AKT pathways in your sensitive and resistant cell lines. Look for increased phosphorylation of ERK, AKT, and their downstream effectors in the resistant cells.
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RNA Sequencing: Transcriptomic analysis can reveal upregulation of genes involved in bypass signaling pathways.
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Inhibitor Combination Studies: Treat your resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor for the ERK pathway or a PI3K inhibitor). If the combination restores sensitivity, it suggests that the bypass pathway is a key resistance mechanism.[2][3]
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to this compound in a Cell Line
Problem: A cancer cell line that was previously sensitive to this compound now shows reduced sensitivity or complete resistance.
Workflow:
Caption: Workflow for troubleshooting acquired resistance.
Guide 2: Cell Viability Assay Shows No Effect of this compound
Problem: You are treating a new cancer cell line with this compound, but you do not observe the expected decrease in cell viability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Drug Concentration | Verify the stock concentration and perform a fresh serial dilution. Ensure the final concentration in the assay is correct. | A dose-response curve should be observable if the concentration was the issue. |
| Intrinsic Resistance | The cell line may have intrinsic resistance. Check for baseline high expression of anti-apoptotic proteins (e.g., Mcl-1, c-MYC) or pre-existing mutations in CDK9. | High levels of survival proteins may indicate a need for higher drug concentrations or combination therapies. |
| Sub-optimal Assay Conditions | Optimize the cell seeding density and incubation time. Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line. | Consistent and reproducible results should be obtained with optimized assay parameters. |
| Drug Inactivation | Ensure proper storage of this compound (as per manufacturer's instructions) to prevent degradation. | Using a fresh, properly stored aliquot of the drug should yield the expected activity. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on selective CDK9 inhibitors.
Table 1: Growth Inhibition (GI50) of a Selective CDK9 Inhibitor (BAY1251152) in Sensitive and Resistant AML Cell Lines
| Cell Line | Genotype | GI50 (nmol/L) | Fold Resistance |
| MOLM13 (Parental) | CDK9 Wild-Type | 93.76 | 1x |
| MOLM13-BR (Resistant) | CDK9 L156F | 1050 | ~11.2x |
| Data from a study on the selective CDK9 inhibitor BAY1251152, which serves as a model for this compound resistance.[1] |
Table 2: Inhibitory Activity (IC50) of a Resistance-Overcoming Compound (IHMT-CDK9-36) against Wild-Type and Mutant CDK9
| Target | IC50 (nmol/L) |
| CDK9 Wild-Type / cyclinT1 | 1.8 |
| CDK9 L156F / cyclinT1 | 4.3 |
| This data indicates that IHMT-CDK9-36 is effective against both the wild-type and the resistant mutant form of CDK9.[1] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a selective CDK9 inhibitor through continuous exposure to escalating drug concentrations.[1][10][11][12]
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Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo).
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Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
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Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
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Repeat Dose Escalation: Continue this process of stepwise dose escalation. At each step, allow the cells to recover and resume normal proliferation before increasing the drug concentration.
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Isolate Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution.
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Confirm Resistance: Expand the clones and confirm their resistance by performing a new IC50 assay and comparing it to the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol is for assessing the activation of ERK and PI3K/AKT signaling pathways.
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Cell Lysis: Lyse both parental (sensitive) and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
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Phospho-ERK1/2 (Thr202/Tyr204)
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Total ERK1/2
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Phospho-AKT (Ser473)
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Total AKT
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GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways in CDK9 Inhibitor Resistance
Caption: Mechanisms of resistance to CDK9 inhibition.
Experimental Workflow for Validating a CDK9 Resistance Mutation
Caption: CRISPR/Cas9 workflow for mutation validation.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Unraveling the CDK9/PP2A/ERK Network in Transcriptional Pause Release and Complement Activation in KRAS-mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CDK9 activity compromises global splicing in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. lcsciences.com [lcsciences.com]
- 9. Researchers Develop Potent CDK9 Inhibitor to Overcome Drug Resistance in Hematological Malignancies----Chinese Academy of Sciences [english.cas.cn]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Mitigating Experimental Artifacts with LY2857785
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential experimental artifacts when working with the kinase inhibitor LY2857785.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It also shows inhibitory activity against CDK8 and CDK7 at higher concentrations.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription.[3][4] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to a blockage of transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[1][3][4] This ultimately results in cell growth inhibition and apoptosis in sensitive cancer cell lines.[1]
Q2: What are the primary cellular effects of this compound treatment?
The primary cellular effects of this compound treatment include:
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Inhibition of RNAPII Phosphorylation: A rapid and dose-dependent decrease in the phosphorylation of Serine 2 and Serine 5 on the RNAPII CTD.[1]
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Inhibition of Cell Proliferation: Potent, time- and dose-dependent inhibition of cell growth in various cancer cell lines.[1]
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Induction of Apoptosis: Time-dependent induction of programmed cell death.[1]
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Downregulation of Short-lived Oncoproteins: Decreased expression of proteins with short half-lives that are critical for cancer cell survival, such as Mcl-1 and c-Myc.[1]
Q3: In which cell lines has this compound shown activity?
This compound has demonstrated potent anti-proliferative activity in a range of hematological and solid tumor cell lines, including but not limited to:
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Hematological Malignancies: MV-4-11 (Acute Myeloid Leukemia), RPMI8226 (Multiple Myeloma), L363 (Multiple Myeloma).[1]
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Solid Tumors: U2OS (Osteosarcoma), HCT116 (Colorectal Carcinoma), A549 (Lung Carcinoma).
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage, the DMSO stock solution can be kept at 4°C for over a week. For long-term storage, it is best to store the aliquots at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: No or weaker-than-expected effect on cell viability or target inhibition.
| Potential Cause | Suggested Solution |
| Compound Instability | Ensure proper storage of this compound stock solutions (aliquoted, protected from light, stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Concentration | The sensitivity to this compound can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line. Refer to published IC50 values as a starting point. |
| Cell Line Resistance | Some cell lines may be inherently resistant to CDK9 inhibition. Confirm the expression and activity of CDK9 in your cell line. Consider using a sensitive cell line as a positive control. |
| Suboptimal Treatment Duration | The effects of this compound on cell viability and apoptosis are time-dependent.[1] Conduct a time-course experiment (e.g., 8, 24, 48, 72 hours) to identify the optimal treatment duration. |
| High Cell Density | High cell confluence can sometimes reduce the apparent potency of a compound. Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. |
| Assay Interference | The chosen viability assay may be incompatible with this compound or the experimental conditions. For example, some compounds can interfere with the enzymatic reactions of tetrazolium-based assays (e.g., MTT, XTT).[5][6] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo).[7] |
Issue 2: High variability in experimental results.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture practices, including passage number, seeding density, and media composition. Ensure cells are healthy and free from contamination. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound dosing and reagent addition. |
| Edge Effects in Multi-well Plates | "Edge effects" in 96- or 384-well plates can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples, or fill them with media or a buffer to maintain a more uniform environment across the plate. |
| Incomplete Solubilization of Compound | Ensure this compound is fully dissolved in the culture medium after dilution from the DMSO stock. Vortex or mix the diluted solution thoroughly before adding it to the cells. |
Issue 3: Unexpected or off-target effects observed.
| Potential Cause | Suggested Solution |
| Inhibition of Other Kinases | Although this compound is selective for CDK9, it can inhibit other kinases, such as CDK8 and CDK7, at higher concentrations.[1][2] Use the lowest effective concentration of this compound to minimize off-target effects. Consider using a structurally different CDK9 inhibitor as a complementary tool to confirm that the observed phenotype is due to CDK9 inhibition. |
| General Transcriptional Inhibition | As a potent inhibitor of transcriptional elongation, this compound can lead to broad changes in gene expression. This is an on-target effect but may have widespread and sometimes unexpected consequences for cellular signaling and function. Perform RNA-sequencing or qPCR for specific genes of interest to understand the transcriptional response to this compound in your system. |
| Cell-type Specific Responses | The cellular response to CDK9 inhibition can be highly context-dependent. The genetic and epigenetic landscape of a cell line can influence its response to transcriptional inhibitors. Carefully characterize your cell model and consider the potential for cell-type-specific signaling pathways to be affected. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against CDKs
| Kinase | IC50 (nM) |
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
| Data sourced from TargetMol.[1] |
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MV-4-11 | Acute Myeloid Leukemia | 0.04 | 8 |
| RPMI8226 | Multiple Myeloma | 0.2 | 8 |
| L363 | Multiple Myeloma | 0.5 | 8 |
| U2OS | Osteosarcoma | 0.05 | 24 |
| HCT116 | Colorectal Carcinoma | 0.03 | 24 |
| A549 | Lung Carcinoma | 0.01 | 24 |
| Data compiled from AACR Journals.[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for RNAPII Phosphorylation
-
Cell Lysis:
-
Seed and treat cells with this compound as described for the cell viability assay in a 6-well plate format.
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2), phospho-RNAPII (Ser5), and total RNAPII overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., GAPDH or β-actin) as well.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-RNAPII signals to the total RNAPII signal and the loading control.
-
Visualizations
Caption: CDK9 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. woongbee.com [woongbee.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
appropriate controls for LY2857785 experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the CDK9 inhibitor, LY2857785.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and ATP-competitive small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a critical role in regulating gene transcription.[2][4] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 and serine 5 residues.[1][2][5] This phosphorylation event releases RNAP II from a paused state, allowing for productive transcription elongation.[2][5] By inhibiting CDK9, this compound prevents RNAP II phosphorylation, leading to the downregulation of short-lived transcripts, particularly those encoding anti-apoptotic proteins like Mcl-1.[6][7] This suppression of key survival proteins ultimately induces apoptosis in cancer cells.[6][7][8]
Q2: How should I properly store and handle this compound?
Proper storage is crucial to maintain the compound's stability and activity.
-
Powder: The solid form of this compound should be stored at -20°C and is stable for several years.[1][9]
-
Stock Solutions: Once dissolved in a solvent like DMSO, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[1][10] These stock solutions should be stored at -80°C, where they can remain stable for at least one year.[1][3][10]
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[1][3][9] For in vitro experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.[1][3] Sonication may be used to aid dissolution.[1] For in vivo studies, this compound has high aqueous solubility and can be formulated in 0.9% NaCl (normal saline).[8] Other complex formulations for oral or intravenous administration involving solvents like PEG300, Tween-80, or corn oil have also been described.[3][10]
Troubleshooting Guide
Q4: I am not observing the expected phenotype (e.g., apoptosis, cell death) after treating my cells with this compound. What are some possible reasons?
If this compound is not producing the expected effect, consider the following factors:
-
Suboptimal Concentration: The IC50 values of this compound vary significantly across different cell lines and with different treatment durations.[1][8] It is crucial to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell model rather than relying solely on published values.[1]
-
Compound Inactivity: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[1][10]
-
Cell Line Resistance: The sensitivity of cancer cells to CDK9 inhibition can vary. Your cell model may have intrinsic or acquired resistance mechanisms.
-
Incorrect Timing: The effects of this compound are time-dependent. For instance, maximal inhibition of cell proliferation and induction of apoptosis can occur as early as 8 hours in some cell lines.[1][8] An endpoint that is too early or too late may miss the desired effect.
-
Target Engagement Failure: Verify that the drug is inhibiting its target in your cells by performing a Western blot for phosphorylated RNAP II (Ser2), as detailed in Q8.
Q5: I am concerned about potential off-target effects. How can I design my experiments to control for them?
While this compound is highly selective for CDK9, it also inhibits CDK8 and CDK7 at higher concentrations.[3][4][9] Off-target effects are a known consideration for kinase inhibitors.[11][12]
-
Use the Lowest Effective Concentration: Once you determine the IC50 for your cell line, use a concentration that is sufficient to inhibit CDK9 without engaging off-target kinases.
-
Genetic Controls: The most rigorous control is to use a genetic approach. Compare the effect of this compound in wild-type cells versus cells where CDK9 has been knocked down (e.g., using siRNA) or knocked out (using CRISPR/Cas9). A similar phenotype in both this compound-treated and CDK9-knockdown cells strongly suggests the effect is on-target.[5][13]
-
Chemical Controls: Use a structurally unrelated CDK9 inhibitor as a secondary compound. If both compounds produce the same biological effect, it is more likely to be a result of CDK9 inhibition.
-
Rescue Experiments: If possible, a "rescue" experiment using a drug-resistant CDK9 mutant could confirm that the observed phenotype is due to on-target activity.
Experimental Protocols and Controls
Q6: What are the essential positive and negative controls for a cell-based assay with this compound?
-
Negative Controls:
-
Vehicle Control: This is the most critical control. Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: A sample of cells that receives no treatment.
-
-
Positive Controls:
-
Target Engagement Control: For a Western blot, use cell lysates known to express the target proteins (p-RNAP II, Mcl-1).
-
Phenotype Control: Use a different, well-characterized compound known to induce the same phenotype (e.g., apoptosis) in your cell line, such as staurosporine. This confirms that your assay is working correctly.
-
Q7: How can I confirm that this compound is engaging its target (CDK9) in my cells?
The most direct way to measure target engagement is to assess the phosphorylation status of the CDK9 substrate, RNAP II.
-
Treat Cells: Culture your cells and treat them with a vehicle control and a range of this compound concentrations for a defined period (e.g., 2-8 hours).
-
Lyse Cells: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for:
-
Phospho-RNAP II CTD (Ser2)
-
Phospho-RNAP II CTD (Ser5)
-
Total RNAP II (as a loading control for the target)
-
A housekeeping protein like Actin or GAPDH (as a general loading control)
-
-
Analyze: A successful target engagement will show a dose-dependent decrease in the levels of phosphorylated RNAP II (Ser2 and Ser5) relative to total RNAP II and the housekeeping protein.[2][8]
Q8: Can you provide a general protocol for an in vitro kinase assay?
In vitro kinase assays measure the direct inhibition of enzyme activity. The ADP-Glo™ Kinase Assay is a common method.[14]
-
Prepare Reagents: Reconstitute recombinant active CDK9/Cyclin T1 enzyme, the appropriate substrate (e.g., a peptide containing the RNAP II CTD sequence), and ATP in kinase reaction buffer.[1]
-
Serial Dilution: Prepare serial dilutions of this compound in DMSO, then further dilute in the reaction buffer.
-
Kinase Reaction: In a multi-well plate, combine the CDK9 enzyme, substrate, and varying concentrations of this compound (or vehicle control). Initiate the reaction by adding ATP. Incubate at room temperature for a set time (e.g., 60 minutes).[1]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. This new ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition by this compound.
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| CDK9 | 11 |
| CDK8 | 16 |
| CDK7 | 246 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Cellular Proliferation IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 0.04 | 8 |
| RPMI8226 | Multiple Myeloma | 0.2 | 8 |
| L363 | Multiple Myeloma | 0.5 | 8 |
| HCT116 | Colon Carcinoma | 0.03 | 24 |
| A549 | Lung Carcinoma | 0.01 | 24 |
| U2OS | Osteosarcoma | 0.05 | 24 |
Data compiled from multiple sources.[1][8]
Table 3: Cellular Target Inhibition IC50 Values in U2OS Cells
| Cellular Target | IC50 (µM) |
|---|---|
| p-RNAP II (Ser5) | 0.042 |
| p-RNAP II (Ser2) | 0.089 |
Data compiled from multiple sources.[1][2]
Signaling Pathway Visualization
References
- 1. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ChemGood [chemgood.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
duration of LY2857785 treatment for optimal effect
Technical Support Center: LY2857785
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 11 nM.[1][2][3] It also demonstrates high potency against CDK8 (IC50 = 16 nM) and lower potency against CDK7 (IC50 = 246 nM).[2][3]
The primary mechanism of action is the inhibition of transcriptional elongation. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine-2 (Ser2) position, a critical step for the transition from paused transcription to productive elongation.[4][5][6] By inhibiting CDK9, this compound prevents RNAP II phosphorylation, leading to a rapid downregulation of short-lived mRNA transcripts and their corresponding proteins.[4][5] This disproportionately affects oncoproteins with high turnover rates, such as c-MYC, and anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[4][5][7]
Q2: What is the optimal treatment duration for this compound to achieve a maximal effect?
A2: The optimal treatment duration is highly dependent on the cell type and the desired experimental endpoint (e.g., proliferation inhibition vs. apoptosis). The effect of this compound is both dose- and time-dependent.[1][8]
-
For Hematologic Cancer Cells: Maximal potency for inhibiting cell proliferation is typically reached between 8 to 12 hours of continuous exposure.[8] For example, in L363 multiple myeloma cells, apoptosis induction is maximal at 8 hours.[1][8]
-
For Solid Tumor Cells: The maximal effect on cell proliferation inhibition and apoptosis induction generally requires a longer duration, around 16 to 24 hours .[8]
-
For Target Inhibition (In Vivo): In xenograft models, significant inhibition of RNAP II Ser2 phosphorylation has been observed for 3 to 8 hours post-administration.[1]
-
For Gene Expression Studies: Short-term treatment (2-4 hours) primarily causes gene downregulation, while longer-term exposure (e.g., 4 days) can lead to a delayed and massive upregulation of different genes.[9]
It is crucial to perform a time-course experiment for your specific model system to determine the ideal duration for your endpoint of interest.
Troubleshooting Guide
Problem: I am not observing the expected level of apoptosis or proliferation inhibition after treating my cells with this compound.
Possible Cause & Solution:
-
Suboptimal Treatment Duration:
-
Cause: The treatment time may be too short or too long. Maximal effects on proliferation and apoptosis are time-dependent, typically occurring between 8-24 hours depending on the cell line.[8]
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound (e.g., the reported IC50 for a similar cell line) and collect samples at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to assess viability or apoptosis.
-
-
Incorrect Drug Concentration:
-
Cause: The concentration may be too low for your specific cell line. IC50 values can vary significantly between cell types.
-
Solution: Perform a dose-response experiment. Titrate this compound across a logarithmic range of concentrations (e.g., 1 nM to 10 µM) for a fixed, optimal duration (determined from your time-course experiment) to determine the IC50 in your model.
-
-
Issues with Target Engagement:
-
Cause: The drug may not be effectively inhibiting its target, CDK9, in your system.
-
Solution: Directly measure the phosphorylation status of the downstream target of CDK9, which is RNA Polymerase II. Use Western blotting to probe for phosphorylated Serine 2 of the RNAP II CTD (p-Ser2). A significant reduction in the p-Ser2 signal after a short treatment (e.g., 2-8 hours) confirms target engagement.[1][10]
-
Data Presentation
Table 1: Time-Dependent Inhibition of Cell Proliferation by this compound in Hematologic Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| MV-4-11 | 4 hours | 0.04 |
| 8 hours | 0.04 | |
| 24 hours | 0.04 | |
| RPMI8226 | 4 hours | 0.4 |
| 8 hours | 0.2 | |
| 24 hours | 0.2 | |
| L363 | 4 hours | 0.8 |
| 8 hours | 0.5 | |
| 24 hours | 0.5 | |
| Data summarized from a study showing maximal potency is reached around 8 hours.[8] |
Experimental Protocols
Protocol: Western Blot for Measuring Inhibition of RNAP II Phosphorylation
This protocol outlines the key steps to verify the target engagement of this compound by measuring the phosphorylation of RNAP II at Serine 2.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HCT116 or MV-4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for a predetermined short duration (e.g., 4 or 8 hours).[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (load 20-30 µg of protein per lane).
-
Separate proteins on an 8% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-RNA Polymerase II CTD (Ser2) .
-
Also probe a separate blot or strip and re-probe the same blot for Total RNA Polymerase II CTD and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an ECL substrate.
-
-
Analysis:
-
A dose-dependent decrease in the signal for p-Ser2 RNAP II, relative to total RNAP II and the loading control, indicates successful target inhibition by this compound.
-
Visualizations
Caption: Signaling pathway illustrating how this compound inhibits CDK9 to block transcriptional elongation and induce apoptosis.
Caption: Experimental workflow for a time-course study to identify the optimal duration of this compound treatment.
References
- 1. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of LY2857785 and Flavopiridol Efficacy in Oncology Research
In the landscape of oncology drug development, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two notable CDK inhibitors, LY2857785 and flavopiridol, with a focus on their efficacy, mechanisms of action, and supporting experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to inform preclinical and clinical research decisions.
Mechanism of Action: A Tale of Two Kinase Inhibitors
This compound is a potent and selective inhibitor of CDK9.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II).[1][2] By inhibiting CDK9, this compound effectively suppresses transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.[1]
Flavopiridol (also known as alvocidib) is a broader spectrum CDK inhibitor, targeting multiple CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[3][4][5] Its multifaceted mechanism of action involves the disruption of the cell cycle at both the G1/S and G2/M phases, in addition to the inhibition of transcription through its action on CDK7 and CDK9.[5][6][7] The ability of flavopiridol to induce apoptosis is linked to its capacity to downregulate various anti-apoptotic proteins, including Mcl-1 and Bcl-2.[5][6]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro efficacy of this compound and flavopiridol from preclinical studies.
Table 1: Inhibition of RNA Polymerase II CTD Phosphorylation in U2OS Cells [8]
| Compound | Target | IC50 (µmol/L) |
| This compound | P-Ser2 | 0.089 |
| P-Ser5 | 0.042 | |
| Flavopiridol | P-Ser2 | 0.147 |
| P-Ser5 | 0.196 |
Table 2: Inhibition of Cell Proliferation (IC50) in Various Cancer Cell Lines [8]
| Cell Line | Cancer Type | This compound (µmol/L) | Flavopiridol (nmol/L) |
| MV-4-11 | Acute Myeloid Leukemia | 0.04 (at 8h) | - |
| RPMI8226 | Multiple Myeloma | 0.2 (at 8h) | - |
| L363 | Multiple Myeloma | 0.5 (at 8h) | - |
| U2OS | Osteosarcoma | 0.05 (at 24h) | - |
| HCT116 | Colon Carcinoma | 0.03 (at 24h) | - |
| A549 | Lung Carcinoma | 0.01 (at 24h) | - |
| LNCaP | Prostate Cancer | - | 16 |
| K562 | Chronic Myelogenous Leukemia | - | 130 |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or flavopiridol for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cells with the compounds for the specified time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, Mcl-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
CDK9 Kinase Assay
-
Reaction Setup: In a microplate, combine the CDK9 enzyme, a suitable substrate (e.g., a peptide derived from the RNAP II CTD), and the test compound (this compound or flavopiridol) in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of radioactive phosphate into the substrate or luminescence-based assays like the ADP-Glo™ Kinase Assay that quantify ADP production.
-
Data Analysis: Determine the inhibitory effect of the compounds on CDK9 activity and calculate the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound signaling pathway.
Caption: Flavopiridol's multifaceted mechanism.
Caption: MTT cell viability assay workflow.
Conclusion
Both this compound and flavopiridol have demonstrated significant anti-cancer efficacy in preclinical models by targeting CDKs. This compound exhibits high potency and selectivity for CDK9, leading to transcriptional inhibition and apoptosis. Flavopiridol, a pan-CDK inhibitor, affects multiple cellular processes, including cell cycle progression and transcription. The provided quantitative data and experimental protocols offer a foundation for further comparative studies and the rational design of future investigations into CDK inhibitors for cancer therapy. While this compound's clinical development has been discontinued, the insights gained from its comparison with flavopiridol remain valuable for the broader field of oncology drug discovery.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 3. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [en.bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophoretic Mobility Shift Assay of in vitro Phosphorylated RNA Polymerase II Carboxyl-terminal Domain Substrates [bio-protocol.org]
- 7. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
LY2857785 in the Landscape of Selective CDK9 Inhibitors: A Comparative Guide
In the competitive field of oncology drug discovery, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a compelling target. Its critical role in transcriptional regulation, particularly of anti-apoptotic proteins frequently overexpressed in cancer, has spurred the development of numerous inhibitors. This guide provides a detailed comparison of LY2857785, a potent CDK9 inhibitor, with other selective CDK9 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Mechanism of Action of CDK9 Inhibitors
CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is instrumental in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position. This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the elongation of transcripts encoding key survival proteins such as Myeloid Cell Leukemia 1 (MCL-1) and MYC. Selective CDK9 inhibitors, including this compound, act as ATP-competitive inhibitors, blocking the kinase activity of CDK9. This leads to a reduction in RNAP II Ser2 phosphorylation, transcriptional arrest of short-lived anti-apoptotic genes, and subsequent induction of apoptosis in cancer cells.
Figure 1: Simplified CDK9 Signaling Pathway and Point of Inhibition.
Comparative Analysis of Selective CDK9 Inhibitors
The landscape of CDK9 inhibitors includes a range of molecules with varying degrees of selectivity and potency. While pan-CDK inhibitors like Flavopiridol demonstrate activity against multiple CDKs, the focus has shifted towards more selective agents to potentially mitigate off-target effects. This section provides a quantitative comparison of this compound with other notable selective CDK9 inhibitors.
Biochemical Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selective CDK9 inhibitors against CDK9 and other relevant cyclin-dependent kinases. Lower IC50 values indicate greater potency.
| Inhibitor | CDK9 IC50 (nM) | CDK8 IC50 (nM) | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK1 IC50 (nM) | Reference(s) |
| This compound | 11 | 16 | 246 | >1000 | >1000 | [1][2][3][4] |
| NVP-2 | < 0.514 | - | >10000 | 706 | 584 | [2][5][6] |
| MC180295 | 5 | - | 555 | 233 | 138 | [7][8] |
| AZD4573 | < 4 | >10-fold selective vs other CDKs | >10-fold selective vs other CDKs | >10-fold selective vs other CDKs | >10-fold selective vs other CDKs | [4][9][10][11][12] |
| Flavopiridol | 3 | - | 110-300 | ~40-100 | ~40-100 | [1][3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Cellular Activity
The efficacy of CDK9 inhibitors in a cellular context is a critical measure of their potential therapeutic utility. The table below presents the cellular IC50 values for the inhibition of cell proliferation in various cancer cell lines.
| Inhibitor | Cell Line | Cellular IC50 (µM) | Reference(s) |
| This compound | MV-4-11 (AML) | ~0.1 | [1][2] |
| This compound | RPMI8226 (Multiple Myeloma) | ~0.2 | [1] |
| This compound | L363 (Multiple Myeloma) | ~0.2 | [1] |
| NVP-2 | MOLT4 (T-ALL) | 0.009 | [2] |
| MC180295 | Various Cancer Cell Lines | ~0.1 | [7] |
| AZD4573 | Hematologic Cancer Cell Lines (mean) | 0.166 | [11] |
Experimental Protocols
To facilitate the independent evaluation and comparison of CDK9 inhibitors, this section provides detailed methodologies for a common in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase active site.
Materials:
-
CDK9 enzyme
-
Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Plating: Dispense 100 nL of serially diluted test compounds into the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of a 2x solution of CDK9 and Eu-labeled anti-tag antibody in assay buffer to each well.
-
Tracer Addition: Add 5 µL of a 2x solution of the Alexa Fluor® 647-labeled kinase tracer in assay buffer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission of the europium donor (615-620 nm) and the Alexa Fluor® 647 acceptor (665 nm) are measured.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. Inhibition of tracer binding by the test compound results in a decreased FRET signal. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
This compound is a potent and selective CDK9 inhibitor with demonstrated activity in preclinical models of hematologic malignancies.[13] When compared to other selective CDK9 inhibitors such as NVP-2, MC180295, and AZD4573, this compound exhibits a distinct selectivity profile, with notable activity against CDK8 in addition to CDK9. The choice of a specific CDK9 inhibitor for further investigation will depend on the desired selectivity profile, the targeted cancer type, and the therapeutic window. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the ongoing development of novel cancer therapeutics targeting the CDK9 pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AZD4573 [openinnovation.astrazeneca.com]
- 13. scispace.com [scispace.com]
LY2857785 Combination Therapy: A Comparative Guide for Researchers
An objective analysis of preclinical data on the combination of the CDK9 inhibitor LY2857785 with other anticancer agents, providing researchers and drug development professionals with a comprehensive guide to its therapeutic potential and underlying mechanisms.
This compound is a potent and selective, reversible ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and disrupts the expression of oncogenes, including MYC, ultimately inducing apoptosis in cancer cells.[1] This mechanism of action provides a strong rationale for its use in combination with other anticancer drugs to enhance efficacy and overcome resistance. This guide summarizes the available preclinical data for this compound in combination with other targeted agents and discusses the potential for further therapeutic exploration.
Combination Therapy with BRD4 Inhibitors
Bromodomain and extra-terminal (BET) domain proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes. The combination of CDK9 and BRD4 inhibitors represents a promising strategy to synergistically suppress oncogenic transcription.
Preclinical Data
A preclinical study investigated the combination of this compound with the BRD4 inhibitor JQ1 in non-small cell lung cancer (NSCLC) cell lines. The results demonstrated that sub-lethal doses of JQ1 significantly enhanced the sensitivity of NSCLC cells to this compound, as evidenced by a reduction in the half-maximal inhibitory concentration (IC50) values.[2]
| Cell Line | Treatment | IC50 (µM)[2] |
| A549 | This compound | ~1.5 |
| This compound + 0.5 µM JQ1 | ~0.5 | |
| H1650 | This compound | ~2.0 |
| This compound + 0.5 µM JQ1 | ~0.8 |
Signaling Pathway
Caption: Synergistic inhibition of oncogene transcription by this compound and JQ1.
Experimental Workflow
Caption: Workflow for determining the in vitro synergy of this compound and JQ1.
Experimental Protocol
Cell Culture: A549 and H1650 human non-small cell lung cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound alone or in combination with a fixed, sub-lethal concentration of JQ1 (0.5 µM). After 96 hours of incubation, cell viability was assessed using the Alamar Blue assay according to the manufacturer's instructions. Fluorescence was measured using a microplate reader.
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis in GraphPad Prism software. Synergy was determined by comparing the IC50 values of this compound in the presence and absence of JQ1.[2]
Combination Therapy with BCL-2 Inhibitors
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis. Venetoclax, a selective BCL-2 inhibitor, has shown significant efficacy in hematologic malignancies. The combination of a CDK9 inhibitor with a BCL-2 inhibitor is a rational approach to simultaneously suppress the transcription of anti-apoptotic proteins like Mcl-1 and directly inhibit BCL-2, leading to enhanced cancer cell death.
Preclinical Rationale with other CDK9 Inhibitors
While specific preclinical data for the combination of this compound and venetoclax are not yet publicly available, numerous studies with other CDK9 inhibitors have demonstrated strong synergistic effects with venetoclax in various hematologic malignancies.
| CDK9 Inhibitor | Combination Partner | Cancer Type | Key Findings |
| A-1592668 | Venetoclax | Lymphoma, AML | Synergistic cell killing in vitro and superior in vivo efficacy compared to single agents.[3] |
| Alvocidib | Venetoclax | Acute Lymphoblastic Leukemia (ALL) | Remarkable synergy in B-ALL cell lines, providing a rationale for clinical translation.[1] |
| Voruciclib | Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic antileukemic activity in AML cell lines and primary patient samples through downregulation of Mcl-1 and c-Myc.[4] |
| CCT068127 | ABT-263 (Navitoclax) | Colon Cancer, Melanoma | Synergistic antiproliferative activity associated with decreased Mcl-1 protein levels.[5] |
Signaling Pathway
Caption: Dual inhibition of anti-apoptotic pathways by this compound and Venetoclax.
Combination Therapy with Chemotherapy
The combination of targeted therapies with traditional cytotoxic chemotherapy is a well-established strategy in cancer treatment. Chemotherapy can induce DNA damage and cell stress, potentially sensitizing cancer cells to the pro-apoptotic effects of targeted agents like this compound. While specific preclinical data for this compound in combination with chemotherapy are limited, the general principle of combining a transcription inhibitor with a DNA-damaging agent holds promise. Such a combination could potentially lead to a more profound and durable anti-tumor response by attacking cancer cells through distinct and complementary mechanisms. Further preclinical studies are warranted to explore the efficacy and safety of combining this compound with various chemotherapeutic agents across different cancer types.
Conclusion
The preclinical data, although limited for specific combinations with this compound, strongly support the rationale for its use in combination with other anticancer drugs. The synergistic effect observed with the BRD4 inhibitor JQ1 highlights the potential of targeting oncogenic transcription through multiple mechanisms. Furthermore, the consistent and robust synergy seen with other CDK9 inhibitors and the BCL-2 inhibitor venetoclax provides a compelling argument for the clinical investigation of this combination in hematologic malignancies. Future research should focus on generating specific preclinical data for this compound in combination with venetoclax and various chemotherapeutic agents to guide the design of future clinical trials. Such studies will be crucial in fully elucidating the therapeutic potential of this compound as a cornerstone of novel combination therapies for cancer.
References
- 1. Paper: Co-Targeting BCL-2 and MCL1 (via CDK9) in Pre-Clinical Models of High-Risk Acute Lymphoblastic Leukemia [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of LY2857785 with siRNA-Mediated Gene Silencing
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of experimental data to confirm that the cellular effects of the selective CDK9 inhibitor, LY2857785, are directly attributable to its inhibition of Cyclin-Dependent Kinase 9 (CDK9). The primary method for this on-target validation is the use of small interfering RNA (siRNA) to specifically silence the CDK9 gene, thereby mimicking the pharmacological inhibition achieved with this compound. This approach allows researchers to distinguish between on-target and potential off-target effects of the compound.
The data presented herein is intended for researchers, scientists, and drug development professionals working to validate the mechanism of action of CDK9 inhibitors.
Comparative Data Summary
The following table summarizes the key quantitative findings from studies comparing the effects of this compound with those of siRNA-mediated knockdown of CDK9. These results demonstrate a strong correlation between the pharmacological and genetic inhibition of CDK9, providing robust evidence for the on-target activity of this compound.
| Parameter | Treatment/Condition | Cell Line | Result | Reference |
| Circadian Rhythm Modulation | This compound | mPer2Luc MEF | Decreased amplitude of mPER2:LUC oscillation | Ou et al., 2019 |
| Cdk9 siRNA | mPer2Luc MEF | ~39% reduction in mPER2:LUC luminescence activity | Ou et al., 2019[1] | |
| Cell Viability | LDC000067 (CDK9 inhibitor) | UCH2 and CH22 (Chordoma) | Dose-dependent decrease in cell viability | [2] |
| CDK9 siRNA | UCH2 and CH22 (Chordoma) | Dose-dependent decrease in cell viability | [2] | |
| AZD4573 (CDK9 inhibitor) | HCC1937 (Breast Cancer) | Inhibition of cell growth | [3] | |
| CDK9 siRNA | HCC1937 (Breast Cancer) | Inhibition of cell growth | [3] | |
| Downstream Target Phosphorylation | LDC000067 (CDK9 inhibitor) | UCH2 and CH22 (Chordoma) | Dose-dependent decrease in p-RNAP II Ser2 | [2] |
| CDK9 siRNA | UCH2 and CH22 (Chordoma) | Dose-dependent decrease in p-RNAP II Ser2 | [2] | |
| Apoptosis-Related Protein Levels | LDC000067 (CDK9 inhibitor) | UCH2 and CH22 (Chordoma) | Downregulation of Mcl-1 | [2] |
| CDK9 siRNA | UCH2 and CH22 (Chordoma) | Downregulation of Mcl-1 | [2] | |
| DNA Damage | AZD4573 (CDK9 inhibitor) | HCC1937 (Breast Cancer) | Increased γ-H2AX levels | [3] |
| CDK9 siRNA | HCC1937 (Breast Cancer) | Increased γ-H2AX levels | [3] |
Signaling Pathway and Experimental Rationale
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 (Ser2), as well as negative elongation factors. This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the elongation of transcripts of many genes, including key oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.
This compound is a potent and selective inhibitor of CDK9. By blocking the kinase activity of CDK9, this compound is expected to decrease the phosphorylation of RNAP II Ser2, leading to a reduction in the transcription of short-lived mRNAs, ultimately resulting in cell growth inhibition and apoptosis in cancer cells dependent on these transcripts.
To validate that these effects are indeed mediated by the inhibition of CDK9, siRNA is employed to specifically reduce the cellular levels of the CDK9 protein. If the cellular and molecular phenotypes observed with this compound treatment are recapitulated by CDK9 siRNA, it provides strong evidence that the compound's effects are on-target.
Figure 1. Logical framework for validating the on-target effects of this compound using siRNA.
Figure 2. Simplified signaling pathway of CDK9 and points of intervention for this compound and siRNA.
Experimental Protocols
The following are generalized protocols for key experiments involved in confirming the on-target effects of this compound using siRNA. Specific details may need to be optimized based on the cell line and experimental setup.
1. siRNA Transfection
This protocol describes the transient transfection of siRNA into mammalian cells to knockdown CDK9 expression.
-
Cell Seeding:
-
One day prior to transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA and Transfection Reagent Preparation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute the CDK9 siRNA (or a non-targeting control siRNA) in a serum-free medium (e.g., Opti-MEM™).
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
-
Complex Formation:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream analyses. The optimal incubation time should be determined empirically.
-
2. Western Blot Analysis
This protocol is used to assess the protein levels of CDK9, phosphorylated RNAP II (Ser2), and downstream targets like Mcl-1.
-
Cell Lysis:
-
After the desired incubation period post-transfection or drug treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK9, phospho-RNAP II (Ser2), Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Viability Assay
This assay measures the effect of CDK9 inhibition on cell proliferation and viability.
-
Cell Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or transfect with CDK9 siRNA as described above. Include appropriate controls (vehicle control for the drug, non-targeting siRNA for the knockdown).
-
-
Assay:
-
After the desired incubation period (e.g., 72 hours), add a viability reagent such as MTT or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the control and plot the dose-response curves to determine the IC50 value for this compound.
-
Figure 3. General experimental workflow for comparing this compound and CDK9 siRNA effects.
References
LY2857785: A Promising CDK9 Inhibitor for Overcoming Drug Resistance in Cancer
A detailed comparison of the efficacy of the CDK9 inhibitor LY2857785 in drug-sensitive and drug-resistant cancer cell lines, providing researchers, scientists, and drug development professionals with essential experimental data and mechanistic insights.
The emergence of drug resistance is a significant hurdle in cancer therapy, limiting the long-term efficacy of many targeted agents. This compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has demonstrated considerable promise in preclinical studies, not only for its direct anti-tumor activity but also for its potential to overcome resistance to established cancer therapies. This guide provides a comprehensive evaluation of this compound's efficacy in various drug-resistant cancer cell lines, comparing its performance with parental, drug-sensitive lines.
Efficacy of this compound in Drug-Resistant Non-Small Cell Lung Cancer (NSCLC)
Recent studies have highlighted the potential of CDK9 inhibition as a strategy to combat resistance to EGFR and KRAS inhibitors in non-small cell lung cancer (NSCLC). This compound has been shown to effectively reduce the viability of NSCLC cells that have developed resistance to targeted therapies.
| Cell Line | Drug Resistance Profile | This compound IC50 (µM) | Parental Cell Line | Parental this compound IC50 (µM) | Reference |
| PC9-OR | Osimertinib-Resistant (EGFR inhibitor) | Not explicitly stated for this compound, but CDK9 inhibitors showed comparable efficacy to parental cells. | PC9 | Not explicitly stated for this compound, but CDK9 inhibitors showed comparable efficacy. | [1] |
| H23-AR | AMG510-Resistant (KRAS inhibitor) | Not explicitly stated for this compound, but CDK9 inhibitors showed comparable efficacy to parental cells. | H23 | Not explicitly stated for this compound, but CDK9 inhibitors showed comparable efficacy. | [1] |
| H358-AR | AMG510-Resistant (KRAS inhibitor) | Not explicitly stated for this compound, but CDK9 inhibitors showed comparable efficacy to parental cells. | H358 | Not explicitly stated for this compound, but CDK9 inhibitors showed comparable efficacy. | [1] |
Potent Activity of this compound in Hematologic Malignancy Cell Lines
This compound has demonstrated particular efficacy in a broad range of hematologic malignancy cell lines, which are often characterized by intrinsic or acquired resistance to conventional chemotherapies.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | < 0.5 | [2] |
| MV4-11 | Acute Myeloid Leukemia | < 0.5 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | < 0.5 | [2] |
| K562 | Chronic Myeloid Leukemia | < 0.5 | [2] |
| U266 | Multiple Myeloma | < 0.5 | [2] |
| L363 | Multiple Myeloma | < 0.5 | [2] |
Experimental Protocols
Generation of Drug-Resistant Cell Lines
Drug-resistant cell lines, such as Osimertinib-resistant PC9 (PC9-OR) and AMG510-resistant H23 (H23-AR) and H358 (H358-AR), are typically generated by continuous exposure of the parental cell lines to escalating concentrations of the respective drugs over a prolonged period. The emergence of resistance is confirmed by a significant increase in the IC50 value of the drug compared to the parental line.
Cell Viability Assays
The half-maximal inhibitory concentration (IC50) of this compound is determined using standard cell viability assays, such as the MTT or CellTiter-Glo assays. Briefly, cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 or 96 hours). Cell viability is then measured, and the IC50 values are calculated using non-linear regression analysis.
Mechanism of Action: The CDK9 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is crucial for transcriptional elongation of many short-lived proteins, including key survival proteins like Mcl-1. The downregulation of Mcl-1 and other anti-apoptotic proteins ultimately triggers apoptosis in cancer cells.
Caption: Signaling pathway of this compound-mediated CDK9 inhibition.
Experimental Workflow for Evaluating this compound
The following workflow outlines the key steps in assessing the efficacy of this compound in drug-resistant cell lines.
Caption: Experimental workflow for this compound efficacy testing.
References
Navigating the Therapeutic Potential of LY2857785: A Comparative Analysis of CDK9 Inhibitors
A detailed examination of the therapeutic window of the CDK9 inhibitor LY2857785 reveals a compound with potent preclinical anti-cancer activity, particularly in hematologic malignancies. However, its clinical development was discontinued, limiting a full assessment of its therapeutic index in humans. This guide provides a comparative analysis of this compound with other CDK9 inhibitors, offering researchers and drug development professionals a comprehensive overview based on available experimental data.
This compound is a potent, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its mechanism of action centers on the inhibition of transcription elongation. By targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 and 5 residues.[3][4] This suppression of transcription disproportionately affects the expression of short-lived anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), thereby inducing apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated its efficacy in various cancer cell lines and in vivo models, especially in leukemia.[3][7] Despite its promising preclinical profile, the clinical development of this compound was halted by Eli Lilly as part of a pipeline reprioritization, with specific details regarding the discontinuation not being publicly disclosed.[8]
Comparative Efficacy of this compound and Alternative CDK9 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other notable CDK9 inhibitors.
Table 1: In Vitro Kinase and Cellular Potency of CDK9 Inhibitors
| Compound | Target Kinases (IC50) | Cellular Potency (IC50) | Cell Lines | Reference |
| This compound | CDK9 (11 nM), CDK8 (16 nM), CDK7 (246 nM) | 0.089 µM (p-Ser2, U2OS), 0.042 µM (p-Ser5, U2OS), 0.197 µM (geomean, 24 hematologic cancer cell lines) | U2OS, MV-4-11, OCIAML2, PL21 | [1][2][3][4] |
| Flavopiridol (Alvocidib) | Pan-CDK inhibitor (CDK9 IC50 ≈ 10 nM) | 0.147 µM (p-Ser2, U2OS), 0.196 µM (p-Ser5, U2OS), <100 nM (Hut78) | U2OS, Hut78 | [4][9][10] |
| SNS-032 | CDK9 (4 nM), CDK2 (38 nM), CDK7 (62 nM) | Not specified | Not specified | [11] |
| AT7519 | CDK9 (<10 nM), CDK2 (47 nM), CDK1 (210 nM) | Not specified | Not specified | [12] |
| AZD4573 | CDK9 (<3 nM) | 11 nM (GI50, hematological cancers), 13.7 nM (EC50 for caspase activation, MV4-11) | Hematological cancer cell lines, MV4-11 | [1][2] |
Table 2: In Vivo Efficacy of CDK9 Inhibitors in Preclinical Models
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | HCT116 xenograft | Not specified | Dose-dependent inhibition of RNAP II CTD p-Ser2 (TED50: 4.4 mg/kg) | [4] |
| Orthotopic leukemia models | Not specified | Antitumor efficacy demonstrated | [3][7] | |
| Flavopiridol (Alvocidib) | Human tumor xenografts | 7.5 mg/kg for 7 days | Antitumor activity against ovarian carcinoma and leukemia models | [13] |
| AZD4573 | Hematological tumor xenografts | 15 mg/kg, twice weekly | Tumor regression observed | [2] |
| Burkitt lymphoma xenografts | Once weekly | Tumor growth inhibition (40-60%) | [14] |
Comparative Safety and Therapeutic Window
A critical aspect of a drug's utility is its therapeutic window, defined by the balance between its efficacy and toxicity. While comprehensive clinical safety data for this compound is unavailable due to its discontinued development, preclinical findings suggested reduced in vitro toxicity in normal bone marrow cells with shorter exposure durations.[15] In contrast, clinical data for other CDK9 inhibitors highlight the challenges in managing their toxicity profiles.
Table 3: Clinical Toxicity Profile of Alternative CDK9 Inhibitors
| Compound | Phase of Development | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Dose-Limiting Toxicities (DLTs) and Common Adverse Events | Reference |
| Flavopiridol (Alvocidib) | Clinical Trials | Varied by schedule | Tumor lysis syndrome, cytokine release syndrome, secretory diarrhea, neutropenia, fatigue, hypotension | |
| SNS-032 | Phase I | 75 mg/m² (in CLL) | Tumor lysis syndrome, myelosuppression | |
| AT7519 | Phase I/II | 27.0 mg/m² (RP2D) | Mucositis, febrile neutropenia, rash, hypokalemia | [8] |
| AZD4573 | Phase II | Not established | Currently under investigation | [14] |
| VIP152 (Enitociclib) | Phase I | 30 mg (MTD) | Neutropenia, anemia, nausea, vomiting |
The significant toxicities observed with first-generation, less selective CDK inhibitors like flavopiridol have spurred the development of more selective CDK9 inhibitors like AZD4573, which is designed for transient target engagement to potentially widen the therapeutic window.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Caption: Mechanism of action of this compound.
Caption: In vivo xenograft experimental workflow.
Experimental Protocols
Kinase Assays (for IC50 determination) A common method for determining the in vitro potency of kinase inhibitors like this compound is a filter binding assay or a fluorescence polarization assay.[4]
-
Reaction Mixture: A typical reaction mixture includes the recombinant CDK9/cyclin T1 enzyme, a peptide substrate (e.g., CDK7/9ptide), ATP (including a radiolabeled version like ³³P-ATP for filter binding assays), and necessary buffers and cofactors (e.g., Tris-HCl, MgCl₂, DTT).[4]
-
Inhibitor Preparation: this compound is serially diluted in DMSO to generate a dose-response curve.[4]
-
Incubation: The enzyme, substrate, and inhibitor are incubated at room temperature for a defined period (e.g., 60 minutes).[4]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP. After incubation, the reaction is terminated by adding an acid like H₃PO₄ or trichloroacetic acid.[4]
-
Detection: For filter binding assays, the reaction mixture is transferred to a filter plate which captures the phosphorylated substrate. The amount of radioactivity is then measured using a scintillation counter. For fluorescence polarization assays, an antibody that specifically binds to the product (ADP) is added, and the change in polarization is measured.[4]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay To assess the effect of this compound on cancer cell growth, a modified propidium iodide assay or a soft agar colony formation assay can be used.[3]
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
MTS Assay: A common method where MTS reagent is added to the cells. Viable cells convert MTS to a formazan product, and the absorbance is measured, which is proportional to the number of living cells.
-
Propidium Iodide Assay: This assay measures cell viability by staining dead cells with propidium iodide, which is then quantified by flow cytometry.
-
-
Data Analysis: The IC50 value for cell proliferation is determined by plotting the percentage of viable cells against the inhibitor concentration.
In Vivo Xenograft Studies These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT116, MV-4-11) are injected subcutaneously into the mice.[4][15]
-
Treatment: Once tumors reach a specific size (e.g., 150-200 mm³), the mice are treated with this compound (often administered intravenously) or a vehicle control.[15]
-
Efficacy Assessment: Tumor volume is measured regularly to assess the rate of tumor growth inhibition.
-
Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be harvested to analyze target engagement, such as the levels of phosphorylated RNAP II, to confirm the drug's mechanism of action in vivo.[4][15]
Conclusion
This compound demonstrated significant promise as a CDK9 inhibitor in preclinical models, with potent and selective activity against hematologic cancers. Its mechanism of action, centered on the transcriptional repression of key survival proteins, provides a strong rationale for its therapeutic potential. However, the discontinuation of its clinical development leaves a critical gap in our understanding of its safety, tolerability, and ultimately, its therapeutic window in humans.
In comparison, other CDK9 inhibitors that have advanced further in clinical trials, such as flavopiridol and SNS-032, have been hampered by significant toxicities, including tumor lysis syndrome and myelosuppression. Newer, more selective inhibitors like AZD4573 are being developed with strategies to mitigate these adverse effects, such as transient target engagement.
For researchers and drug developers, the story of this compound underscores the importance of the therapeutic window in the translation of potent preclinical compounds to clinically viable therapies. While the efficacy data for this compound is compelling, the lack of clinical safety information necessitates a cautious interpretation of its overall therapeutic potential. Future development of CDK9 inhibitors will need to continue to focus on optimizing selectivity and dosing strategies to maximize efficacy while minimizing toxicity, a challenge that remains central to the successful clinical application of this class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrospective analysis of clinical trial safety data for pembrolizumab reveals the effect of co-occurring infections on immune-related adverse events | PLOS One [journals.plos.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 9. Use of PRO Measures to Inform Tolerability in Oncology Trials: Implications for Clinical Review, IND Safety Reporting, and Clinical Site Inspections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lilly is down but not out of PI3K alpha inhibition | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 14. fda.gov [fda.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of LY2857785
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of LY2857785, a potent CDK inhibitor with potential anticancer activity. Due to its cytotoxic nature, this compound and its associated waste must be managed as hazardous chemical waste.
Storage and Handling of this compound
Proper storage is the first step in a safe handling and disposal lifecycle. Below are the recommended storage conditions for this compound.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] |
When handling this compound, appropriate personal protective equipment (PPE) is crucial. This includes double chemotherapy gloves, a protective gown, and eye protection.[3][4] All manipulations of the solid compound or its solutions should be performed in a designated area, preferably within a chemical fume hood or biological safety cabinet to prevent inhalation of dust or aerosols.[4][5]
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general guidelines for the disposal of hazardous and antineoplastic chemical waste. Always consult your institution's Environmental Health and Safety (EH&S) department for specific local regulations.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid this compound Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
This waste stream should be designated as "Hazardous Chemical Waste" and may also require a "Cytotoxic" or "Antineoplastic" label.[3]
-
-
This compound Solutions (e.g., in DMSO):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and compatible waste container.[6]
-
Since DMSO is a combustible solvent, this waste should be treated as flammable organic waste.[6]
-
The container must be clearly labeled with "Hazardous Waste," the chemical names (this compound, DMSO), and an approximate concentration.
-
-
Contaminated Labware and PPE:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic/chemotherapy waste.[4][7]
-
Non-Sharps: Gloves, pipette tips, vials, and other disposable items contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste bag or container.[3][4] These items are often referred to as "trace chemotherapy waste."
-
Step 2: Labeling and Storage of Waste
Proper labeling is essential for identification and safe handling by waste management personnel.
-
All waste containers must be securely closed and labeled with a hazardous waste tag provided by your institution's EH&S department.
-
The label must clearly identify the contents, including the full chemical name "this compound" and any solvents (e.g., DMSO).
-
Store waste containers in a designated satellite accumulation area until they are collected for disposal. Ensure that incompatible waste types are segregated.
Step 3: Decontamination of Work Surfaces
After handling this compound, all work surfaces and equipment should be thoroughly decontaminated. Use a suitable cleaning agent, followed by a rinse with water. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as contaminated solid waste.[4]
Step 4: Arranging for Waste Pickup
Once a waste container is full or no longer in use, arrange for its collection by your institution's hazardous waste management service. Do not dispose of any this compound waste down the drain or in the regular trash.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
